molecular formula C14H12O3 B116517 3-(Benzyloxy)-4-hydroxybenzaldehyde CAS No. 50773-56-3

3-(Benzyloxy)-4-hydroxybenzaldehyde

Cat. No.: B116517
CAS No.: 50773-56-3
M. Wt: 228.24 g/mol
InChI Key: CWMRCRFALIQFHU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMRCRFALIQFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452197
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50773-56-3
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its unique structural features, comprising a benzaldehyde core with hydroxyl and benzyloxy functionalities, impart specific physicochemical properties that are critical for its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and development work.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][3]
CAS Number 50773-56-3[1][4]
Appearance Off-White to Light Brown Solid[5]
Melting Point 120 °C[5]
Boiling Point 403.3 ± 30.0 °C (Predicted)[5]
Density 1.238 ± 0.06 g/cm³ (Predicted)[5]
pKa 8.79 ± 0.35 (Predicted)[5]
Table 2: Solubility Profile
SolventSolubilityReference(s)
Chloroform Slightly Soluble[5]
Methanol Slightly Soluble[5]
Water The hydroxyl group enhances water solubility compared to non-hydroxylated analogs.[3]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR (CDCl₃, 300 MHz) δ 9.86 (s, 1H, CHO), 7.43-7.37 (m, 7H, Ar-H), 7.05 (d, J = 8.2 Hz, 1H, Ar-H), 5.77 (s, 1H, OH), 5.21 (s, 2H, OCH₂)[5]
¹³C NMR (CDCl₃, 75 MHz) Not explicitly provided in search results, but key shifts can be inferred.[5]
Infrared (IR) Characteristic peaks for C=O (aldehyde) and O-H (hydroxyl) groups are expected.[3]

Experimental Protocols

A common and effective method for the synthesis of this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Synthesis of this compound

Principle: This synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion, formed from the more acidic 4-hydroxyl group of protocatechualdehyde under basic conditions, attacks benzyl bromide. The selectivity for the 4-position is due to the higher acidity of the para-hydroxyl group compared to the meta-hydroxyl group.

Materials:

  • 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Toluene

  • Ethyl acetate

  • Celite®

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add benzyl bromide (1.0 equivalent).

  • Reflux the reaction mixture for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through Celite® to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a toluene/ethyl acetate (13:1, v/v) solvent system.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 4-(benzyloxy)-3-hydroxybenzaldehyde as colorless prismatic crystals.[5]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3,4-Dihydroxybenzaldehyde Benzyl Bromide Potassium Carbonate Reaction Reflux for 4 hours Reactants->Reaction Solvent Acetone Solvent->Reaction Filtration Filter through Celite® Reaction->Filtration Concentration1 Concentrate under reduced pressure Filtration->Concentration1 Chromatography Column Chromatography (Toluene/Ethyl Acetate) Concentration1->Chromatography Concentration2 Concentrate pure fractions Chromatography->Concentration2 Product Pure 3-(Benzyloxy)-4- hydroxybenzaldehyde Concentration2->Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, research on analogous compounds provides valuable insights. For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic Hedgehog (Shh) signaling pathway in astrocytes, suggesting a potential neuroprotective role.[6] Furthermore, various benzaldehyde derivatives have been reported to exhibit anti-inflammatory effects by suppressing the MAPK signaling pathway.[7] Given its structural similarity, it is plausible that this compound may exhibit similar biological activities, potentially through modulation of these or related cellular signaling cascades. However, dedicated studies are required to elucidate its precise mechanism of action. The compound is noted to have antioxidant, antimicrobial, and anticancer effects in some studies.[3]

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed synthetic protocol provides a practical basis for its preparation in a laboratory setting. The visualization of the experimental workflow further clarifies the synthetic process. Although direct evidence of its interaction with specific signaling pathways is still emerging, the biological activities of related compounds suggest promising avenues for future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its identifiers, properties, synthesis, and potential biological relevance.

Core Identifiers and Physicochemical Properties

This compound is an aromatic aldehyde characterized by the presence of a benzyloxy and a hydroxyl group on the benzaldehyde core. Accurate identification and understanding of its chemical and physical properties are crucial for its application in research and synthesis.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

Identifier TypeValue
CAS Number 50773-56-3[1][2][3][4][5][6]
Molecular Formula C₁₄H₁₂O₃[1][2][4][5][6]
Molecular Weight 228.24 g/mol [1][2][6]
IUPAC Name 4-hydroxy-3-(phenylmethoxy)benzaldehyde[6]
Synonyms 4-Hydroxy-3-(phenylmethoxy)-benzaldehyde, 3-(Phenylmethoxy)-4-hydroxybenzaldehyde[1]
InChI InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2[1][6]
InChIKey CWMRCRFALIQFHU-UHFFFAOYSA-N[4][5][6]
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O[2][6]
PubChem CID 11020635[6]
MDL Number MFCD09836534[2]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Physical Form Solid[4]
Flash Point 114 °C[2]
Purity ≥95% (commercially available)[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its use as a building block in organic chemistry. Below are detailed experimental protocols for its preparation.

Synthetic Workflow

The primary synthetic route to this compound involves the selective protection of one hydroxyl group of a dihydroxybenzaldehyde precursor, followed by the introduction of the aldehyde functional group if not already present. A common method is the selective benzylation of 3,4-dihydroxybenzaldehyde.[7]

G General Synthesis Workflow A 3,4-Dihydroxybenzaldehyde B Selective Benzylation A->B Benzyl Halide, Base C This compound B->C Reaction Work-up D Purification C->D e.g., Column Chromatography E Final Product D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Selective Benzylation of 3,4-Dihydroxybenzaldehyde

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl chloride or benzyl bromide[7]

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in the chosen solvent (e.g., DMF).

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be slightly more than one molar equivalent to selectively deprotonate one of the hydroxyl groups.

  • Addition of Benzylating Agent: Slowly add one molar equivalent of benzyl chloride or benzyl bromide to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired product, this compound.[7]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally related benzaldehyde derivatives provides insights into its potential pharmacological effects. Notably, compounds like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to exhibit antioxidant and cytoprotective properties.[8][9][10]

Plausible Signaling Pathway Involvement

Based on the activity of similar compounds, it is plausible that this compound could modulate cellular signaling pathways involved in oxidative stress response and cell survival. For instance, some benzaldehyde derivatives have been shown to activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, via the ERK and Akt signaling cascades.[11] Additionally, related hydroxybenzaldehydes have been implicated in the activation of the Sonic Hedgehog (Shh) signaling pathway.[8][9][12]

G Hypothesized Signaling Pathway A This compound B Cell Surface Receptors A->B Interaction C ERK / Akt Signaling B->C Activation D Nrf2 Activation C->D Phosphorylation E HO-1 Expression D->E Transcriptional Upregulation F Antioxidant Response & Cytoprotection E->F Enzymatic Activity

Caption: Hypothesized signaling cascade for the cytoprotective effects of this compound.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents warrants its investigation in various biological assays. This guide serves as a foundational resource for such future studies.

References

A Comprehensive Technical Guide on the Biological Activities of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-4-hydroxybenzaldehyde, a derivative of vanillin, is a synthetic compound that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its synthesis, antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide visualizes experimental workflows and potential signaling pathways to facilitate a deeper understanding of the compound's mechanisms of action.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the benzaldehyde ring, contributes to its unique chemical and biological properties. This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This guide aims to consolidate the existing scientific literature on the biological activities of this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Synthesis

The synthesis of this compound is most commonly achieved through the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This reaction typically involves the use of benzyl chloride or benzyl bromide in the presence of a base.

General Experimental Protocol for Synthesis

A common method for the synthesis of this compound involves the following steps:

  • Dissolution: 3,4-dihydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Base Addition: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution to deprotonate the hydroxyl groups.

  • Benzylation: Benzyl chloride or benzyl bromide is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

  • Work-up: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Dissolution Dissolution 3,4-Dihydroxybenzaldehyde->Dissolution Benzyl_Halide Benzyl Chloride or Benzyl Bromide Addition_of_Benzyl_Halide Addition of Benzyl Halide Benzyl_Halide->Addition_of_Benzyl_Halide Base Base Addition_of_Base Addition of Base Base->Addition_of_Base Solvent Solvent Solvent->Dissolution Dissolution->Addition_of_Base Addition_of_Base->Addition_of_Benzyl_Halide Stirring Stirring Addition_of_Benzyl_Halide->Stirring Extraction Extraction Stirring->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product 3-(Benzyloxy)-4- hydroxybenzaldehyde Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following sections.

Antioxidant Activity

The presence of a phenolic hydroxyl group in the structure of this compound suggests its potential as an antioxidant. Antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of this compound and its Analogs

CompoundAssayIC₅₀ (µM)Reference
3,4-dihydroxybenzaldehydeDPPHExhibits high antioxidant activity[Generic literature]
3,4,5-trihydroxybenzaldehydeDPPHSignificantly more active than BHT, BHA, α-tocopherol[1][2]
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance in the presence of the test sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Assay_Workflow DPPH_Solution DPPH Solution (Methanol) Mix Mix DPPH_Solution->Mix Test_Compound Test Compound (Various Concentrations) Test_Compound->Mix Incubate Incubate (30 min, dark) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Derivatives of benzyloxybenzaldehyde have been investigated for their antimicrobial properties against various bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Benzaldehyde and its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
BenzaldehydeStaphylococcus aureus≥ 1024
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compound in the broth in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Several studies have explored the anticancer potential of benzyloxybenzaldehyde derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The cytotoxic effect is commonly assessed using the MTT assay, which measures cell viability.

Table 3: Anticancer Activity of Benzyloxybenzaldehyde Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Potent activity at 1-10 µM[3]
ABMM-15 (a benzyloxybenzaldehyde derivative)A549 (non-small cell lung cancer)No significant cytotoxicity
ABMM-16 (a benzyloxybenzaldehyde derivative)A549 (non-small cell lung cancer)No significant cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells (96-well plate) Treat_Cells Treat with Test Compound (Various Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Enzyme Inhibition

Benzaldehyde and its derivatives have been reported to inhibit various enzymes, including tyrosinase and acetylcholinesterase.

Table 4: Enzyme Inhibitory Activity of Benzaldehyde Derivatives

CompoundEnzymeIC₅₀Reference
4-hydroxybenzaldehydeTyrosinase1.22 mM[4]
3,4-dihydroxybenzaldehyde-O-ethyloximeTyrosinase0.3 µM
BenzaldehydeTyrosinase31.0 µM[2]
Benzyloxychalcone derivativesAcetylcholinesteraseExhibited inhibitory activity[5]
  • Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer).

  • Reaction Mixture: In a 96-well plate, mix the tyrosinase enzyme with the test compound at various concentrations and pre-incubate for a short period.

  • Initiate Reaction: Add the L-DOPA solution to start the enzymatic reaction.

  • Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time.

  • Calculation: Determine the initial velocity of the reaction for each concentration of the inhibitor.

  • IC₅₀ Determination: Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC₅₀ value.

  • Reagents: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, combine the AChE enzyme, DTNB, and the test compound at various concentrations.

  • Initiate Reaction: Add the ATCI solution to start the reaction.

  • Measurement: Measure the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculation: Determine the rate of the reaction for each inhibitor concentration.

  • IC₅₀ Determination: Calculate the percentage of inhibition and plot it against the inhibitor concentration to determine the IC₅₀ value.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, studies on related benzaldehyde derivatives provide insights into its potential modes of action, particularly in cancer. Benzaldehyde and its derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6]

Some studies suggest that the anticancer effects of benzaldehyde may be mediated through the regulation of key signaling pathways. For instance, benzaldehyde has been reported to inhibit the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, which are crucial for cancer cell survival and proliferation.[6] Furthermore, simpler analogs like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway and inhibit the expression of apoptosis-related molecules.[7]

Anticancer_Mechanism cluster_compound This compound cluster_pathways Potential Signaling Pathways Affected cluster_effects Cellular Effects Compound 3-(Benzyloxy)-4- hydroxybenzaldehyde PI3K_AKT PI3K/AKT/mTOR Pathway Compound->PI3K_AKT Modulates STAT3 STAT3 Pathway Compound->STAT3 Modulates NFkB NF-κB Pathway Compound->NFkB Modulates ERK ERK Pathway Compound->ERK Modulates Shh Shh Pathway Compound->Shh Modulates InhibitProliferation Inhibition of Proliferation PI3K_AKT->InhibitProliferation Inhibition leads to STAT3->InhibitProliferation Inhibition leads to NFkB->InhibitProliferation Inhibition leads to ERK->InhibitProliferation Inhibition leads to Apoptosis Induction of Apoptosis Shh->Apoptosis Activation can inhibit CellCycleArrest Cell Cycle Arrest

Caption: Potential anticancer mechanisms of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. While existing research highlights their potential as antioxidant, antimicrobial, anticancer, and enzyme-inhibiting agents, further studies are required to fully elucidate their therapeutic potential. Specifically, more comprehensive in vitro and in vivo studies are needed to establish a complete pharmacological profile for this compound, including detailed dose-response relationships and specific IC₅₀ and MIC values across a broader range of assays and cell lines. A deeper investigation into the molecular mechanisms and signaling pathways modulated by this compound will be crucial for identifying its specific cellular targets and for the rational design of more potent and selective analogs for drug development.

References

3-(Benzyloxy)-4-hydroxybenzaldehyde molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Benzyloxy)-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological context of this compound, a key intermediate in the synthesis of complex organic molecules.

Molecular Structure and Formula

This compound is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde, a hydroxyl group, and a benzyloxy group. Its IUPAC name is 4-hydroxy-3-(phenylmethoxy)benzaldehyde.[1][2] The molecule's structure makes it a valuable building block in organic synthesis, particularly for pharmaceuticals.[1]

The core structure consists of a benzaldehyde moiety, with the hydroxyl (-OH) group at the C4 position and the benzyloxy (-OCH₂C₆H₅) group at the C3 position. This arrangement of functional groups allows for a variety of chemical transformations.

COMPOUND This compound CORE Benzene Ring Core COMPOUND->CORE is based on a G1 Aldehyde Group (-CHO) at C1 CORE->G1 is substituted with an G2 Benzyloxy Group (-OCH₂Ph) at C3 CORE->G2 is substituted with a G3 Hydroxyl Group (-OH) at C4 CORE->G3 is substituted with a

Caption: Logical relationship of functional groups.
Key Identifiers

The fundamental properties and identifiers of this compound are summarized below.

IdentifierValueReference
Chemical Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [1][2][3]
IUPAC Name 4-hydroxy-3-(phenylmethoxy)benzaldehyde[1][2]
CAS Number 50773-56-3[1][2]
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O[2]
InChIKey CWMRCRFALIQFHU-UHFFFAOYSA-N[1][3]
Physical Form Solid[3]

Spectroscopic and Physicochemical Data

Spectroscopic analysis is crucial for the verification of the structure and purity of the compound. Key analytical data are presented below.

Property / TechniqueDataReference
¹H NMR (DMSO-d₆)δ 10.50 (s, 1H, -OH), 9.80 (s, 1H, -CHO), 7.45–7.30 (m, 5H, benzyl), 6.90–7.10 (m, 3H, aromatic)[1]
Infrared (IR) Characteristic Peaks: Broad O-H stretch at ~3300 cm⁻¹; Aldehyde C=O stretch at ~1700 cm⁻¹; C-O-C stretch at ~1250 cm⁻¹.[1]
Mass Spectrometry Specific high-resolution mass spectrometry data for this CAS number is not readily available in the searched literature. The exact mass is calculated to be 228.0786 Da.[4]
Flash Point 114 °C[5]

Experimental Protocols

Synthesis from 3,4-Dihydroxybenzaldehyde

A primary method for synthesizing this compound is through the selective mono-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).[1] The phenolic hydroxyl group at the C3 position is more sterically hindered and slightly less acidic than the one at C4, allowing for selective protection.

Materials:

  • 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)

  • Benzyl bromide or Benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF) as solvent

  • Ethyl acetate and Hexane for chromatography

Protocol:

  • Reaction Setup: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.

  • Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. The mixture should be stirred vigorously.

  • Alkylation: Add benzyl bromide (1.0-1.1 eq) dropwise to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

A Dissolve Reactants (3,4-Dihydroxybenzaldehyde, K₂CO₃ in Acetone) B Add Benzyl Bromide (Dropwise) A->B C Heat to Reflux (4-6 hours) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Cool & Filter (Remove Salts) D->E Complete F Solvent Evaporation E->F G Aqueous Work-up (Extraction with Ethyl Acetate) F->G H Purification (Silica Column Chromatography) G->H I Pure Product H->I

Caption: General experimental workflow for synthesis.

Biological and Pharmacological Context

While this compound is primarily valued as a synthetic intermediate for more complex molecules like β-blockers, its structural motifs are found in various biologically active compounds.[1] Research into related hydroxybenzaldehyde derivatives suggests potential for antioxidant and anti-inflammatory activities.[1]

Role in Modulating the Sonic Hedgehog (Shh) Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and for adult tissue maintenance.[6][7] Aberrant activation of this pathway is implicated in several cancers.[7] The pathway is initiated when the Sonic Hedgehog (Shh) ligand binds to its receptor, Patched (PTCH1). This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor-like protein.[8][9] The activation of SMO triggers a downstream cascade that ultimately leads to the activation of Gli family transcription factors, which translocate to the nucleus and regulate the expression of target genes.[7][9]

Small molecules can directly modulate this pathway. Notably, studies on related compounds like 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have shown they can act as activators of the Shh pathway, likely by interacting with components downstream of the Shh ligand itself, potentially at the level of SMO.[6] This provides a valuable therapeutic avenue for conditions requiring tissue regeneration or repair.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SHH Shh Ligand (or Small Molecule Agonist) PTCH1 PTCH1 Receptor SHH->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI disrupts GLI_A GLI Activated (GLI-A) SUFU_GLI->GLI_A releases TARGET_GENES Target Gene Expression (e.g., PTCH1, GLI1) GLI_A->TARGET_GENES activates

Caption: Simplified Sonic Hedgehog (Shh) signaling pathway.

References

Spectroscopic Profile of 3-(Benzyloxy)-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimentally verified spectra for this specific molecule in public domains, this document presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and quality control of this compound.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 4-Hydroxy-3-(phenylmethoxy)benzaldehyde CAS Number: 50773-56-3[1] Molecular Formula: C₁₄H₁₂O₃[2] Molecular Weight: 228.24 g/mol [2]

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.80s1HAldehyde (-CHO)
~7.30-7.50m5HBenzyl aromatic protons
~7.40d1HH-6 (aromatic)
~7.25dd1HH-2 (aromatic)
~6.95d1HH-5 (aromatic)
~5.15s2HMethylene (-CH₂-)
~6.00br s1HHydroxyl (-OH)

Note: Predicted values are based on the analysis of structurally similar compounds, such as benzyl o-vanillin.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde (C=O)
~151.0C-4 (aromatic, C-OH)
~147.0C-3 (aromatic, C-O-CH₂)
~136.5C-1' (benzyl, ipso)
~129.0C-1 (aromatic)
~128.5C-3', C-5' (benzyl)
~128.0C-4' (benzyl)
~127.5C-2', C-6' (benzyl)
~125.0C-6 (aromatic)
~115.5C-5 (aromatic)
~114.0C-2 (aromatic)
~71.0Methylene (-CH₂)

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic)
~2850, ~2750MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (aldehyde)
~1590, ~1510Medium-StrongC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether)
~1130StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
228[M]⁺ (Molecular ion)
227[M-H]⁺
199[M-CHO]⁺
137[M-C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following section details the general methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis via Williamson Ether Synthesis

This compound can be synthesized by the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

Mass Spectrometry (MS): Mass spectral data can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR IR IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report/ Whitepaper Data_Analysis->Final_Report

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Given the limited availability of specific quantitative data in the public domain for this compound, this guide combines qualitative information, predicted characteristics based on its chemical structure, and detailed experimental protocols to enable researchers to determine precise empirical data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1][2][3]
Molecular Weight 228.24 g/mol [1][2][3]
CAS Number 50773-56-3[2][3]
Appearance Off-White to Light Brown Solid[4]
Melting Point 120 °C (from ethanol)[4]
Boiling Point (Predicted) 403.3 ± 30.0 °C[4]
Density (Predicted) 1.238 ± 0.06 g/cm³[4]
pKa (Predicted) 8.79 ± 0.35[4]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, its structural features provide insight into its expected solubility behavior.

Qualitative Solubility:

Based on available information, this compound is described as being slightly soluble in chloroform and methanol.[4] The presence of a hydroxyl group is known to enhance water solubility in comparison to analogs with methoxy or ethoxy groups. Due to its aromatic nature and the presence of both polar (hydroxyl, aldehyde) and nonpolar (benzyl) groups, it is expected to have moderate solubility in a range of polar organic solvents.

Predicted Solubility in Common Solvents:

The following table provides a predicted solubility profile based on the principle of "like dissolves like." These predictions should be confirmed experimentally using the protocols provided in this guide.

SolventPredicted SolubilityRationale
WaterLowThe large nonpolar benzyloxy group likely limits solubility despite the presence of a hydrogen-bonding hydroxyl group.
MethanolModerate to HighThe polarity of methanol and its ability to act as both a hydrogen bond donor and acceptor should facilitate dissolution.
EthanolModerate to HighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to result in good solubility.
AcetoneModerate to HighAs a polar aprotic solvent, acetone should effectively solvate the molecule.
AcetonitrileModerateIts polarity should allow for reasonable dissolution of the compound.
Dimethylformamide (DMF)HighDMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighDMSO is another strong polar aprotic solvent that is expected to readily dissolve the compound.
ChloroformLow to ModerateAs a relatively nonpolar solvent, it is expected to have limited capacity to dissolve this molecule, though some solubility is reported.[4]
TolueneLowThe nonpolar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule.

Illustrative Quantitative Solubility of a Related Compound: 4-Hydroxybenzaldehyde

To provide a quantitative perspective, the following table summarizes the experimentally determined solubility of the related compound, 4-hydroxybenzaldehyde, in various organic solvents. This data can serve as a useful reference point, though direct extrapolation should be done with caution due to the structural differences.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol278.150.1332
298.150.2245
318.150.3571
Ethanol278.150.1218
298.150.2032
318.150.3204
n-Propanol278.150.1132
298.150.1891
318.150.2983
Isopropanol278.150.1045
298.150.1748
318.150.2761
1-Butanol278.150.1033
298.150.1728
318.150.2731
Ethyl Acetate278.150.1189
298.150.1985
318.150.3134
2-Butanone278.150.1732
298.150.2862
318.150.4411
Acetone278.150.1701
298.150.2813
318.150.4339
Acetonitrile278.150.0412
298.150.0713
318.150.1192
Toluene278.150.0031
298.150.0062
318.150.0119
N,N-Dimethylformamide278.150.2589
298.150.3981
318.150.5692
1,4-Dioxane278.150.1201
298.150.1998
318.150.3155

Data for 4-hydroxybenzaldehyde is illustrative. Source:[5]

Stability Profile

General Stability Considerations:

  • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, which would likely yield the corresponding carboxylic acid, 3-(benzyloxy)-4-hydroxybenzoic acid.[6] The phenolic hydroxyl group can also be a site of oxidation.

  • Photostability: Aromatic aldehydes can be sensitive to light. Photodegradation pathways may be complex and should be investigated under controlled conditions as per ICH Q1B guidelines.

  • Thermal Stability: While the predicted boiling point is high, thermal degradation at elevated temperatures, especially in the presence of oxygen, is possible.

  • pH Stability: The phenolic hydroxyl group can ionize under basic conditions, which may influence the compound's stability and degradation pathways. Hydrolysis of the benzyl ether under strongly acidic or basic conditions is also a possibility, though ethers are generally stable.

Predicted Degradation Pathways:

Based on the known degradation patterns of related phenolic aldehydes, the following pathways are predicted under stress conditions:

G main This compound ox_acid 3-(Benzyloxy)-4-hydroxybenzoic acid main->ox_acid Oxidation hydrolysis_prod Protocatechualdehyde main->hydrolysis_prod Hydrolysis benzyl_alc Benzyl Alcohol main->benzyl_alc Hydrolysis

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature orbital shaker or water bath (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Result A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle and withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted according to ICH Q1A(R2) guidelines.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature in the dark for a defined period.

    • Thermal Degradation: Expose a solid sample and the stock solution to elevated temperatures (e.g., 60 °C) in a stability chamber.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each condition.

    • Identify and characterize any significant degradation products using techniques such as LC-MS.

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_results Evaluation start Stock Solution of Compound acid 0.1 M HCl, 60°C start->acid base 0.1 M NaOH, RT start->base oxid 3% H₂O₂, RT start->oxid thermal 60°C start->thermal photo ICH Q1B Light Exposure start->photo sampling Withdraw Aliquots (0, 4, 8, 24, 48h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products degradation->products pathways Establish Degradation Pathways products->pathways

Caption: Workflow for Forced Degradation Studies.

Conclusion

This compound is a valuable building block in synthetic chemistry. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for researchers to understand its predicted behavior and, more importantly, to generate precise experimental data. The provided protocols for solubility determination and forced degradation studies offer a systematic approach to characterizing this compound, which is crucial for its effective use in drug development and other scientific applications.

References

The Multifaceted Mechanism of Action of 3-(Benzyloxy)-4-hydroxybenzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a synthetic organic compound with a molecular formula of C₁₄H₁₂O₃.[1][2] It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] While direct, in-depth research on the specific mechanism of action of this compound is nascent, its structural similarity to other biologically active benzaldehydes, such as 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), allows for informed hypotheses regarding its potential biological activities and signaling pathways. This technical guide synthesizes the available information on this compound and related compounds to provide a comprehensive overview of its potential mechanisms of action.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₂O₃[1][2]
Molecular Weight228.24 g/mol [1][2]
CAS Number50773-56-3[2]
Melting Point120 °C[3]
Boiling Point403.3±30.0 °C (Predicted)[3]
Density1.238±0.06 g/cm³ (Predicted)[3]
pKa8.79±0.35 (Predicted)[3]

Known and Potential Biological Activities

This compound is recognized as a building block for biologically active compounds and has been investigated for its therapeutic potential, particularly in the context of neurodegenerative diseases and cancer.[1] Its aldehyde group can participate in nucleophilic addition reactions, which may contribute to its biological effects, including antioxidant activity and the modulation of inflammatory pathways.[1]

Antioxidant Activity

Benzaldehyde derivatives, in general, are known for their antioxidant properties.[4] Specifically, 3-HBA and 4-HBA are potent free radical inhibitors that can activate nitric oxide synthase (NOS) expression and inhibit oxidative stress.[5] The phenolic hydroxyl group in these molecules is a key contributor to their antioxidant capacity. Given its structure, this compound is also presumed to possess antioxidant properties.

Anti-inflammatory Effects

Research on a novel benzaldehyde isolated from the coral-derived fungus Aspergillus terreus has demonstrated significant anti-inflammatory effects. This compound was shown to reduce the levels of inflammatory biomarkers, inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS), and block the protein expression of interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6] This was achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6]

Neuroprotective Effects

Studies on 3-HBA and 4-HBA have revealed their protective effects on mouse astrocytes.[5][7] These compounds were found to enhance cell viability and inhibit apoptosis in astrocytes treated with excretory/secretory products from Angiostrongylus cantonensis, a parasite that can cause eosinophilic meningitis.[5][7] This neuroprotective effect is mediated through the activation of the Sonic Hedgehog (Shh) signaling pathway.[5][7]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds, two primary signaling pathways are hypothesized to be modulated by this compound: the Sonic Hedgehog (Shh) pathway and the MAPK pathway.

Activation of the Sonic Hedgehog (Shh) Signaling Pathway

The Shh signaling pathway plays a crucial role in cellular proliferation, differentiation, and survival. In the context of neuroprotection, activation of this pathway can inhibit apoptosis. Research on 3-HBA and 4-HBA has shown that these compounds significantly increase the gene and protein expression of key components of the Shh pathway, including Shh, Smoothened (Smo), and Gli.[5]

G Hypothesized Activation of the Shh Signaling Pathway by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-B-4-HBA 3-(Benzyloxy)-4- hydroxybenzaldehyde PTCH1 Patched-1 (PTCH1) 3-B-4-HBA->PTCH1 Inhibits SMO Smoothened (SMO) SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Gli-R Gli (Repressor Form) SUFU->Gli-R Promotes Gli-A Gli (Activator Form) Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Gli-A->Target_Genes Activates Cell Survival and Proliferation Cell Survival and Proliferation Target_Genes->Cell Survival and Proliferation Leads to

Caption: Hypothesized activation of the Shh pathway by this compound.

Suppression of the MAPK Signaling Pathway

The MAPK signaling pathway is central to the inflammatory response. Extracellular signals can activate a cascade of protein kinases (MAPKKK, MAPKK, MAPK) that ultimately lead to the expression of pro-inflammatory genes. A novel benzaldehyde has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby reducing inflammation.[6]

G Hypothesized Suppression of the MAPK Signaling Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 3-B-4-HBA 3-(Benzyloxy)-4- hydroxybenzaldehyde MAPK MAPK (ERK, JNK, p38) 3-B-4-HBA->MAPK Inhibits Phosphorylation MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, IL-6) AP1->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized suppression of the MAPK pathway by this compound.

Summary of Quantitative Data from Related Benzaldehydes

The following table summarizes the quantitative data from studies on 3-HBA, 4-HBA, and a novel benzaldehyde from Aspergillus terreus. This data provides a reference for the potential efficacy of this compound.

CompoundAssayConcentrationResultReference
3-HBACell Viability (Astrocytes)0.1 and 0.5 mMIncreased cell viability[5]
4-HBACell Viability (Astrocytes)0.1 and 0.5 mMIncreased cell viability[5]
3-HBAShh, Smo, Gli mRNA expression (Astrocytes)0.1 and 0.5 mMSignificant increase[5]
4-HBAShh, Smo, Gli mRNA expression (Astrocytes)0.1 and 0.5 mMSignificant increase[5]
3-HBAShh, Smo, Gli protein expression (Astrocytes)0.1 and 0.5 mMSignificant increase[5]
4-HBAShh, Smo, Gli protein expression (Astrocytes)0.1 and 0.5 mMSignificant increase[5]
Benzaldehyde 1 (A. terreus)NO production (RAW264.7 cells)25, 50, 100 µMSignificant inhibition[6]
Benzaldehyde 2 (A. terreus)NO production (RAW264.7 cells)25, 50, 100 µMSignificant inhibition[6]
Benzaldehyde 1 (A. terreus)ROS production (RAW264.7 cells)25, 50, 100 µMSignificant reduction[6]
Benzaldehyde 2 (A. terreus)ROS production (RAW264.7 cells)25, 50, 100 µMSignificant reduction[6]
Benzaldehyde 1 (A. terreus)IL-6, iNOS, COX-2 protein expression25, 50, 100 µMEffective blocking[6]
Benzaldehyde 2 (A. terreus)IL-6, iNOS, COX-2 protein expression25, 50, 100 µMEffective blocking[6]
Benzaldehyde 1 (A. terreus)ERK, JNK, p38 phosphorylation25, 50, 100 µMEffective blocking[6]
Benzaldehyde 2 (A. terreus)ERK, JNK, p38 phosphorylation25, 50, 100 µMEffective blocking[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related benzaldehydes. These protocols can serve as a template for investigating the mechanism of action of this compound.

Cell Viability Assay (CCK-8)
  • Cell Culture: Mouse astrocytes are cultured in appropriate media.

  • Treatment: Cells are pretreated with different concentrations of the test compound (e.g., 0.1 and 0.5 mM of 3-HBA or 4-HBA) for a specified time (e.g., 12 hours).

  • Induction of Cell Stress (if applicable): Cells are then treated with a stress-inducing agent (e.g., 250 μg/ml A. cantonensis excretory/secretory products) for a further period (e.g., 12 hours).

  • Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. The highly water-soluble tetrazolium salt WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan dye.

  • Measurement: The absorbance of the formazan dye is measured at 450 nm using a spectrophotometer. The absorbance is directly proportional to the number of living cells.

  • Data Analysis: Data is analyzed using appropriate statistical software (e.g., GraphPad Prism).[5]

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR instrument with a reaction mixture containing cDNA, specific primers for the genes of interest (e.g., Shh, Smo, Gli, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: The reaction undergoes thermal cycling, including denaturation, annealing, and extension steps.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.[5]

Western Blotting
  • Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-Shh, anti-Smo, anti-Gli, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.[5][6]

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, the existing body of research on structurally similar benzaldehydes provides a strong foundation for hypothesizing its biological activities. The potential for this compound to modulate the Sonic Hedgehog and MAPK signaling pathways suggests its promise in therapeutic areas such as neuroprotection and anti-inflammation. Further investigation utilizing the experimental protocols outlined in this guide is warranted to definitively characterize its mechanism of action and unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 3-(Benzyloxy)-4-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a reactive aldehyde group and a selectively protected catechol moiety, allows for a diverse range of chemical transformations. The benzyl ether provides a stable protecting group for the 3-hydroxyl group, enabling selective reactions at the 4-hydroxyl and the aldehyde functionalities. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.

Chemical Properties

PropertyValue
CAS Number 50773-56-3[1]
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [3][1]
Appearance Off-white to light brown solid[4]
Melting Point 120 °C[4]
Solubility Sparingly soluble in water; soluble in DMSO, ethanol, and DMF[2]

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Protocol 1: Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde[5]

This protocol describes the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. The higher acidity of the 4-hydroxyl group allows for its preferential deprotonation and subsequent benzylation.

Reaction Scheme:

G reactant1 3,4-Dihydroxybenzaldehyde product This compound reactant1->product reactant2 Benzyl Bromide reactant2->product reagents NaHCO₃, NaI DMF, 40°C reagents->product

Synthesis of this compound.

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10% Aqueous HCl

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add sodium bicarbonate (1.5 mmol), benzyl bromide (1.1 mmol), and sodium iodide (0.3 mmol).

  • Stir the resulting mixture at 40°C for 20-24 hours.

  • After completion of the reaction (monitored by TLC), add 10% aqueous HCl (10 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Evaporate the solvent in vacuo to give the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a toluene/ethyl acetate gradient) to afford this compound.

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYieldReference
3,4-DihydroxybenzaldehydeThis compoundBenzyl bromide, NaHCO₃, NaI, DMF20 h40°C71%[5]

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and olefination.

Oxidation to 3-(Benzyloxy)-4-hydroxybenzoic acid

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and natural products.

This protocol describes a general method for the oxidation of aromatic aldehydes to carboxylic acids using sodium chlorite.

Reaction Scheme:

G reactant This compound product 3-(Benzyloxy)-4-hydroxybenzoic acid reactant->product reagents NaClO₂, NaH₂PO₄ 2-Methyl-2-butene, t-BuOH/H₂O reagents->product

Oxidation of the aldehyde to a carboxylic acid.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of t-BuOH and water.

  • Add 2-methyl-2-butene (a chlorine scavenger).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Typical for Aromatic Aldehydes):

Starting MaterialProductOxidizing AgentTypical YieldReference
Aromatic AldehydeAromatic Carboxylic AcidSodium Chlorite>90%General Knowledge
Reduction to 3-(Benzyloxy)-4-hydroxybenzyl alcohol

The aldehyde can be reduced to the corresponding primary alcohol, which is another important synthetic intermediate.

This protocol outlines a straightforward and high-yielding reduction of the aldehyde to an alcohol using sodium borohydride.

Reaction Scheme:

G reactant This compound product 3-(Benzyloxy)-4-hydroxybenzyl alcohol reactant->product reagents 1. NaBH₄, MeOH 2. H₂O reagents->product

Reduction of the aldehyde to an alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of water, followed by 1M HCl to adjust the pH to ~6-7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data (Typical for Aldehyde Reduction):

Starting MaterialProductReducing AgentTypical YieldReference
Benzaldehyde DerivativesBenzyl Alcohol DerivativesNaBH₄>95%[6][7]
Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. This compound can be reacted with various phosphorus ylides to generate substituted styrenes.

This protocol provides a general method for the methylenation of an aldehyde.

Reaction Scheme:

G reactant1 This compound product 3-(Benzyloxy)-4-hydroxystyrene reactant1->product reactant2 Methyltriphenyl- phosphonium Bromide reactant2->product reagents n-BuLi, THF reagents->product side_product Triphenylphosphine oxide

Wittig olefination of the aldehyde.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates ylide formation.

    • Stir the mixture at 0°C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Quantitative Data (Typical for Wittig Reaction):

AldehydeYlideProductTypical YieldReference
Benzaldehyde DerivativesNon-stabilized YlidesStyrene Derivatives60-80%General Knowledge

Workflow Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of compounds derived from this compound.

G start Start: This compound reaction Reaction: - Oxidation - Reduction - Wittig, etc. start->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - MS - IR purification->analysis product Final Product analysis->product

General workflow for synthesis and purification.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols provided herein offer robust methods for its preparation and subsequent transformation into a variety of useful derivatives. The ability to selectively manipulate the aldehyde and hydroxyl functionalities makes this compound an essential tool for medicinal chemists and researchers in the development of novel bioactive molecules. Careful control of reaction conditions is key to achieving high yields and selectivities in these transformations.

References

Application Notes: 3-(Benzyloxy)-4-hydroxybenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex pharmaceutical agents. The benzyl ether provides a crucial protecting group for the 3-hydroxyl, enabling selective reactions at the 4-hydroxyl and aldehyde functionalities. This strategic protection is pivotal in multi-step syntheses of targeted therapeutic compounds.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of pharmaceuticals, with a focus on its application in the synthesis of Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors and as a precursor for Phosphodiesterase 4 (PDE4) inhibitors.

Applications in Pharmaceutical Development

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors for Oncology

Therapeutic Rationale: Aldehyde dehydrogenase 1A3 (ALDH1A3) is overexpressed in various cancer types and is associated with cancer stem cell populations, contributing to chemoresistance and poor patient outcomes.[2][3] Selective inhibition of ALDH1A3 presents a promising therapeutic strategy to target cancer stem cells and overcome drug resistance. Benzyloxybenzaldehyde derivatives have been identified as a promising scaffold for the development of potent and selective ALDH1A3 inhibitors.[2][3][4][5]

Synthetic Strategy: The synthesis of benzyloxybenzaldehyde-based ALDH1A3 inhibitors typically involves the O-alkylation of a corresponding hydroxybenzaldehyde with a benzyl halide.[6][7][8] The aldehyde functionality can then be further modified to explore structure-activity relationships.

Quantitative Data Summary:

Compound IDStructureTargetIC50 (µM)Reference
ABMM-154-(Benzyloxy)-3-methoxybenzaldehydeALDH1A30.23 ± 0.05[2][4][5]
ABMM-163-(Benzyloxy)-4-methoxybenzaldehydeALDH1A31.29 ± 0.10[2][4][5]
Intermediates for Phosphodiesterase 4 (PDE4) Inhibitors

Therapeutic Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), resulting in anti-inflammatory effects. PDE4 inhibitors are utilized in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD). Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe COPD.[9]

Synthetic Strategy: The synthesis of Roflumilast and its analogs often involves intermediates derived from 3,4-dihydroxybenzaldehyde. A key step is the selective protection of the hydroxyl groups, where benzylation to form a benzyloxybenzaldehyde derivative is a common strategy. This allows for subsequent modifications at the other hydroxyl position before deprotection and final elaboration to the target molecule.

Experimental Protocols

Protocol 1: General Synthesis of Benzyloxybenzaldehyde Derivatives (e.g., for ALDH1A3 Inhibitors)

This protocol describes a general method for the O-alkylation of a phenolic starting material, which can be adapted for the synthesis of various benzyloxybenzaldehyde derivatives.

Materials:

  • Phenolic starting material (e.g., 3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) (1.0 eq.)

  • Potassium carbonate (1.5 eq.)

  • Benzyl halide (e.g., benzyl bromide) (1.0 eq.)

  • Dimethylformamide (DMF)

  • Ethanol

  • Water

Procedure:

  • To a solution of the phenolic starting material (1.0 eq.) and potassium carbonate (1.5 eq.) in 10 mL of DMF, add the corresponding benzyl halide (1.0 eq.).[7][8]

  • Stir the resulting mixture overnight at 70 °C.[7][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the volume of DMF by evaporation under vacuum.[7][8]

  • Add 20 mL of water to the residue to precipitate the product.[7][8]

  • Collect the precipitate by filtration, dry, and recrystallize from ethanol to yield the pure benzyloxybenzaldehyde derivative.[7][8]

Protocol 2: ALDH1A3 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of synthesized compounds against ALDH1A3.

Materials:

  • Synthesized benzyloxybenzaldehyde derivatives

  • Recombinant human ALDH1A3 enzyme

  • NAD⁺

  • Substrate (e.g., retinaldehyde)

  • Assay buffer

  • DMSO

  • 384-well plate

  • Fluorescence plate reader

Procedure:

  • Dissolve the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the test compound, positive control, or negative control (DMSO) to the appropriate wells of a 384-well plate.[2][3]

  • Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.[2][3]

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.[2][3]

  • Reaction Initiation: Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.[2][3]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for 10-15 minutes.[7][8]

  • Data Analysis: Determine the rate of reaction from the slope of the fluorescence versus time curve. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value from the dose-response curve.[2]

Visualizations

G General Synthesis of Benzyloxybenzaldehyde Derivatives start Phenolic Starting Material (e.g., 3-hydroxy-4-benzyloxybenzaldehyde) reaction O-alkylation Reaction (70 °C, overnight) start->reaction reagents Benzyl Halide Potassium Carbonate DMF reagents->reaction workup Workup (DMF evaporation, water precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Benzyloxybenzaldehyde Derivative purification->product

Caption: Synthetic workflow for the preparation of benzyloxybenzaldehyde derivatives.

G ALDH1A3 Inhibition Assay Workflow compound Test Compound (in DMSO) plate Add to 384-well plate compound->plate enzyme_mix ALDH1A3 Enzyme + NAD+ enzyme_mix->plate incubation Incubate at RT (15 min) plate->incubation initiation Initiate Reaction incubation->initiation substrate Substrate (Retinaldehyde) substrate->initiation reading Kinetic Fluorescence Reading (Ex: 340 nm, Em: 460 nm) initiation->reading analysis Data Analysis (Calculate % Inhibition and IC50) reading->analysis

Caption: Workflow for the ALDH1A3 enzymatic inhibition assay.

G Potential STAT3 Signaling Inhibition by Benzyloxyphenyl Derivatives cytokine IL-6 receptor IL-6 Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates pstat3 p-STAT3 stat3->pstat3 dimer p-STAT3 Dimer pstat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates inhibitor Benzyloxyphenyl Derivative inhibitor->stat3 inhibits phosphorylation

Caption: Proposed mechanism of STAT3 signaling inhibition.[10]

References

Application Notes and Protocols: Synthesis and Evaluation of Bioactive Derivatives from 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material in the synthesis of a variety of heterocyclic and non-heterocyclic compounds with significant biological activities. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a bulky benzyloxy protecting group, allows for targeted modifications to generate derivatives with diverse pharmacological profiles. This document provides detailed protocols for the synthesis of three classes of derivatives from this compound: chalcones, Schiff bases, and novel ether derivatives. The synthesized compounds exhibit potential as antimicrobial and anticancer agents.

Core Synthetic Pathways

The synthesis of various derivatives from this compound can be systematically approached through several key reaction pathways. The aldehyde functionality is a prime site for condensation reactions to form chalcones and Schiff bases, while the hydroxyl group can be readily alkylated to produce ether derivatives.

Synthesis_Pathways cluster_chalcone Chalcone Synthesis cluster_schiff Schiff Base Synthesis cluster_ether Ether Derivative Synthesis start 3-(Benzyloxy)-4- hydroxybenzaldehyde chalcone Chalcone Derivatives start->chalcone schiff Schiff Base Derivatives start->schiff ether Ether Derivatives start->ether bio_activity1 bio_activity1 chalcone->bio_activity1 Antimicrobial Activity acetophenone Acetophenone Derivatives acetophenone->chalcone Claisen-Schmidt Condensation bio_activity2 bio_activity2 schiff->bio_activity2 Anticancer Activity amine Primary Amines amine->schiff Condensation bio_activity3 bio_activity3 ether->bio_activity3 Antimicrobial Activity alkyl_halide Alkyl Halide alkyl_halide->ether Williamson Ether Synthesis

Caption: Synthetic routes from this compound.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Workflow: Chalcone Synthesis

Chalcone_Workflow start Dissolve 3-(Benzyloxy)-4- hydroxybenzaldehyde and Substituted Acetophenone in Ethanol add_base Add Aqueous NaOH Solution Dropwise start->add_base stir Stir at Room Temperature for 24 hours add_base->stir precipitate Pour into Ice-Cold Water and Acidify with HCl stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Characterize Chalcone Derivative recrystallize->end

Caption: Workflow for the synthesis of chalcone derivatives.

Detailed Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-(benzyloxy)-4-hydroxyphenyl)prop-2-en-1-one
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.14 g (5 mmol) of this compound and 0.75 g (5 mmol) of 4-methoxyacetophenone in 20 mL of ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add 10 mL of a 40% aqueous sodium hydroxide solution dropwise over 15 minutes.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify to a pH of 2-3 with 2N hydrochloric acid.

  • Filtration and Washing: Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying and Purification: Dry the crude product in a desiccator. Recrystallize the solid from ethanol to obtain the pure chalcone derivative.

Antimicrobial Activity of Chalcone Derivatives

The synthesized chalcone derivatives were screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The well diffusion method was employed to determine the zone of inhibition.

Compound IDSubstituent (Acetophenone)Staphylococcus aureus (Zone of Inhibition, mm)Bacillus subtilis (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Yield (%)
2a 4-H1211101175
2c 4-OCH₃1817161582
2d 4-CH₃1615141378
2i 2-Cl2019181785

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds are of great interest in medicinal chemistry due to their anticancer, antibacterial, and antifungal activities.

Detailed Protocol: Synthesis of a Schiff Base with 4-amino-3-hydroxynaphthalene-1-sulfonic acid
  • Reactant Preparation: Dissolve 1.14 g (5 mmol) of this compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: In a separate beaker, dissolve 1.20 g (5 mmol) of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in 15 mL of ethanol. Add this solution dropwise to the aldehyde solution with constant stirring.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the reaction mixture as a catalyst. Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Product Isolation: After cooling to room temperature, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum.

In Vitro Anticancer Activity of Schiff Base Derivatives

The cytotoxic effects of the synthesized Schiff base derivatives were evaluated against human lung cancer cell lines (A549) using the MTT assay.

Compound IDAmine UsedIC₅₀ (µM) on A549 cells
SB-1 4-amino-3-hydroxynaphthalene-1-sulfonic acid35.6
SB-2 2-aminophenol42.1
SB-3 4-aminobenzoic acid51.8

Synthesis of Ether Derivatives via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives. This modification can enhance the lipophilicity of the molecule, potentially leading to improved biological activity.

Detailed Protocol: Synthesis of 3-(Benzyloxy)-4-(octyloxy)benzaldehyde
  • Reactant and Reagent Setup: To a solution of 1.14 g (5 mmol) of this compound in 25 mL of anhydrous N,N-dimethylformamide (DMF), add 1.04 g (7.5 mmol) of anhydrous potassium carbonate and a catalytic amount of potassium iodide.

  • Addition of Alkyl Halide: Add 1.16 g (6 mmol) of 1-bromooctane to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Antibacterial Activity of Ether-Derived Schiff Bases

The synthesized ether derivatives were further reacted with salicylhydrazide to form Schiff bases, which were then tested for their antibacterial activity.

Compound IDAlkyl ChainBacillus cereus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)
ESB-8 Octyl1015
ESB-10 Decyl1217
ESB-12 Dodecyl1319

Conclusion

This application note provides detailed and reproducible protocols for the synthesis of chalcones, Schiff bases, and ether derivatives from the versatile starting material, this compound. The quantitative data presented demonstrates the potential of these derivatives as antimicrobial and anticancer agents, providing a solid foundation for further research and development in medicinal chemistry. The straightforward synthetic routes and the significant biological activities of the resulting compounds make this a valuable resource for researchers in the field of drug discovery.

Application Notes: Protecting Group Strategies for 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. For 3-(benzyloxy)-4-hydroxybenzaldehyde, the phenolic hydroxyl group at the C4 position is nucleophilic and acidic, potentially interfering with reactions targeting the aldehyde or other parts of a molecule. This document outlines protecting group strategies for selectively masking this hydroxyl group. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect the existing benzyl ether or the aldehyde functionality.

Two common and effective protecting groups for phenols are the Methoxymethyl (MOM) ether and the tert-Butyldimethylsilyl (TBDMS) ether. Both offer distinct advantages in terms of stability and deprotection conditions, providing orthogonal strategies for complex syntheses.

Strategy 1: Methoxymethyl (MOM) Ether Protection

The methoxymethyl (MOM) group is a widely used protecting group for hydroxyls due to its ease of introduction and stability in strongly basic and weakly acidic conditions. It forms an acetal with the hydroxyl group, rendering it inert to many nucleophiles, electrophiles, and some oxidizing and reducing agents.

Logical Workflow for MOM Protection Strategy

Protecting_Group_Workflow Start 3-(Benzyloxy)-4- hydroxybenzaldehyde Protected 3-(Benzyloxy)-4- (methoxymethoxy)benzaldehyde Start->Protected + MOM-X, Base (Protection) Intermediate Further Synthetic Transformations Protected->Intermediate Reaction at Aldehyde, etc. Final Deprotected Product Intermediate->Final + Acidic Conditions (Deprotection)

Caption: General workflow for the MOM protection and deprotection strategy.

Experimental Protocols

A. Protection of 4-Hydroxyl Group as a MOM Ether

This protocol is adapted from the synthesis of a structurally similar compound, 3-methoxy-4-(methoxymethoxy)benzaldehyde. It utilizes a non-nucleophilic base to neutralize the acid generated during the reaction.

  • Dissolve this compound (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add bromomethyl methyl ether (1.1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 45-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M aqueous sodium hydroxide (NaOH) and stir for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield 3-(benzyloxy)-4-(methoxymethoxy)benzaldehyde.

B. Deprotection of MOM Ether

The cleavage of phenolic MOM ethers can be achieved efficiently under mild, heterogeneous acidic conditions. This method is advantageous due to its simplicity, high yields, and the use of a non-toxic, easily removable catalyst.

  • Dissolve the MOM-protected compound (1.0 eq.) in dichloromethane (DCM).

  • Add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) (catalytic amount) to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within a short time (e.g., 1.5 hours), as monitored by TLC.

  • Filter the reaction mixture to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.

Data Summary: MOM Ether Strategy
StepReagents & ConditionsSolventTimeYieldReference
Protection MOM-Br, DIPEA, 0 °CDichloromethane0.75 h~98% (analogous)
Deprotection NaHSO₄·SiO₂, Room Temp.Dichloromethane< 1.5 hExcellent (>95%)

Strategy 2: tert-Butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers are among the most utilized protecting groups for hydroxyls. The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular due to its stability under a wide range of conditions, including many basic, reductive, and oxidative reactions, while being easily cleaved by fluoride ion sources. The steric bulk of the TBDMS group can also allow for selective protection of less hindered hydroxyls.

Logical Workflow for TBDMS Protection Strategy

TBDMS_Workflow Start 3-(Benzyloxy)-4- hydroxybenzaldehyde Protected 3-(Benzyloxy)-4- (TBDMS-oxy)benzaldehyde Start->Protected + TBDMS-Cl, Imidazole (Protection) Intermediate Further Synthetic Transformations Protected->Intermediate Reaction at Aldehyde, etc. Final Deprotected Product Intermediate->Final + Fluoride Source (TBAF) (Deprotection)

Caption: General workflow for the TBDMS protection and deprotection strategy.

Experimental Protocols

A. Protection of 4-Hydroxyl Group as a TBDMS Ether

This is a standard and highly reliable procedure for the silylation of phenols and alcohols.

  • Dissolve this compound (1.0 eq.), tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 eq.), and imidazole (2.0-2.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically a few hours).

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(benzyloxy)-4-((tert-butyldimethylsilyl)oxy)benzaldehyde.

B. Deprotection of TBDMS Ether

The most common method for TBDMS ether cleavage is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Dissolve the TBDMS-protected compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq.) to the mixture at room temperature.

  • Stir the solution for 1-2 hours, monitoring the deprotection by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography if necessary to afford the deprotected phenol.

Data Summary: TBDMS Ether Strategy
StepReagents & ConditionsSolventTimeYieldReference
Protection TBDMSCl, Imidazole, Room Temp.DMF3 h94% (Phenol)
Deprotection TBAF, Room Temp.THF1-2 hHigh (>95%)
Alternative Deprotection KHF₂, Room Temp.MethanolVariableSelective for phenols
Alternative Deprotection NaH, Room Temp.DMF< 5 minHigh, selective for aryl silyl ethers

The choice between a MOM ether and a TBDMS ether for protecting the 4-hydroxyl group of this compound depends on the planned subsequent reaction steps. The MOM group is stable to bases but cleaved by acids, while the TBDMS group is stable to a wider pH range but is specifically cleaved by fluoride ions. This difference allows them to be used orthogonally in a synthetic sequence. Both strategies provide high yields for protection and deprotection, making them valuable tools for researchers in organic synthesis and drug development.

Application Notes and Protocols for the Wittig Reaction with 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity and, often, stereoselectivity. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules with specific isomeric arrangements. The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond formed in the by-product provides the thermodynamic driving force for the reaction.

This document provides a detailed protocol for the Wittig reaction of 3-(Benzyloxy)-4-hydroxybenzaldehyde to synthesize 3-(benzyloxy)-4-hydroxystilbene, a resveratrol analogue. Resveratrol and its derivatives are of significant interest in pharmacology due to their wide range of biological activities. The presence of the benzyloxy and hydroxyl functionalities on the aromatic ring of the starting material requires careful consideration of reaction conditions to ensure compatibility and achieve high yields.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Wittig Reaction
ParameterValue/ConditionNotes
Starting Aldehyde This compound-
Wittig Reagent Benzyltriphenylphosphonium chlorideA non-stabilized ylide, generally favoring the Z-isomer.
Base Potassium Hydroxide (KOH)A strong base suitable for deprotonating the phosphonium salt.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent that facilitates the reaction.
Temperature 80 °C initially, then room temperatureInitial heating helps to initiate the reaction.
Reaction Time 1 hour at 80 °C, then 5 hours at room temperatureMonitoring by TLC is recommended.
Typical Yield >90% (based on a similar reaction)Yields can vary based on scale and purification method.
Table 2: Spectroscopic Data for a Structurally Similar Product (4-Methoxystilbene)
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.36d7.42H, Aromatic
7.33d8.72H, Aromatic
7.26-7.22m-2H, Aromatic
7.13-7.09m-1H, Aromatic
6.94d16.31H, Vinylic
6.84d16.31H, Vinylic
6.76d8.72H, Aromatic
3.71s-3H, -OCH₃
¹³C NMR 159.2--Aromatic C-O
137.7--Aromatic C
130.1--Aromatic C-H
128.7--Aromatic C-H
128.1--Aromatic C-H
127.6--Vinylic C-H
127.1--Aromatic C-H
126.6--Aromatic C-H
126.2--Aromatic C
114.1--Aromatic C-H
55.2---OCH₃

Experimental Protocols

Synthesis of 3-(benzyloxy)-4-hydroxystilbene

This protocol is adapted from a one-pot procedure for a similar hydroxybenzaldehyde derivative and is expected to give a high yield of the desired stilbene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Base Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add finely ground potassium hydroxide (1.5 equivalents) to anhydrous dimethyl sulfoxide (DMSO). Stir the suspension for 10 minutes at room temperature.

  • Addition of Aldehyde: To the stirred suspension, add this compound (1.0 equivalent). The reaction mixture may change color.

  • Formation of the Ylide and Reaction: Add benzyltriphenylphosphonium chloride (1.5 equivalents) to the mixture.

  • Heating and Reaction: Heat the reaction mixture to 80 °C and maintain for 1 hour. After 1 hour, turn off the heat and allow the reaction to stir at room temperature for an additional 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold deionized water. Extract the aqueous mixture with chloroform (3 x volume of water).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(benzyloxy)-4-hydroxystilbene. The triphenylphosphine oxide byproduct can also be removed by treatment with ZnCl₂ in ethanol, which leads to the precipitation of the complex ZnCl₂(OPPh₃)₂, followed by filtration[1].

Mandatory Visualization

Wittig_Reaction_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Alkene_Formation Alkene Formation Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base KOH Aldehyde 3-(Benzyloxy)-4- hydroxybenzaldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene 3-(Benzyloxy)-4- hydroxystilbene Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction.

Experimental_Workflow Start Start Prepare_Base Prepare KOH suspension in DMSO Start->Prepare_Base Add_Aldehyde Add 3-(Benzyloxy)-4- hydroxybenzaldehyde Prepare_Base->Add_Aldehyde Add_Phosphonium_Salt Add Benzyltriphenylphosphonium chloride Add_Aldehyde->Add_Phosphonium_Salt Heat_React Heat to 80°C for 1h, then stir at RT for 5h Add_Phosphonium_Salt->Heat_React Workup Aqueous Work-up and Extraction with Chloroform Heat_React->Workup Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Pure 3-(Benzyloxy)-4-hydroxystilbene Purify->Product

Caption: Experimental workflow for the synthesis.

References

Application of 3-(Benzyloxy)-4-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate and building block in medicinal chemistry. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a benzyl ether, provides multiple sites for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound, including detailed experimental protocols for its synthesis and for the evaluation of its biological activities, as well as insights into its role in modulating key signaling pathways.

Chemical Properties

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
CAS Number 50773-56-3[1][2]
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO

Applications in Medicinal Chemistry

This compound is a key precursor in the synthesis of various pharmaceutical agents and biologically active compounds.

Intermediate in the Synthesis of Bioactive Molecules

This compound is primarily utilized as a pivotal intermediate in the multi-step synthesis of complex therapeutic agents.[1] Its aldehyde functionality allows for the construction of various heterocyclic and acyclic scaffolds, while the protected hydroxyl group prevents unwanted side reactions.

Synthesis of Chalcone Derivatives with Antimicrobial Activity: Chalcones, synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone, are known for their wide range of pharmacological activities. 3-Benzyloxy-4-methoxybenzaldehyde, a derivative of the title compound, has been used to synthesize chalcone derivatives that exhibit antimicrobial properties.

Synthesis of Aldehyde Dehydrogenase (ALDH) 1A3 Inhibitors: The benzyloxybenzaldehyde scaffold is a promising framework for the development of selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[3] Derivatives of benzyloxybenzaldehyde have shown potent and selective inhibition of ALDH1A3.

Precursor for β-Blockers: This compound can serve as a starting material in the synthesis of certain β-adrenergic blocking agents, a class of drugs widely used to manage cardiovascular diseases.

Intrinsic Biological Activities

While often used as an intermediate, the core structure of hydroxybenzaldehydes and their derivatives possesses inherent biological activities.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the benzene ring can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.

Antimicrobial Activity: Benzaldehyde and its derivatives have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.

Anticancer Potential: The benzyloxybenzaldehyde scaffold has been investigated for its anticancer properties. Derivatives have shown cytotoxic effects against various cancer cell lines.

Quantitative Biological Data

The following tables summarize the biological activities of derivatives of this compound and related compounds.

Table 1: ALDH1A3 Inhibitory Activity of Benzyloxybenzaldehyde Derivatives [3]

CompoundStructureIC₅₀ (µM)
ABMM-15 4-(Benzyloxy)-3-methoxybenzaldehyde0.23 ± 0.05
ABMM-16 3-(Benzyloxy)-4-methoxybenzaldehyde1.29 ± 0.10

Table 2: Antimicrobial Activity of a Chalcone Derivative of 3-Benzyloxy-4-methoxybenzaldehyde

MicroorganismMIC (µg/mL)
Staphylococcus aureusNot explicitly stated for the derivative, Benzaldehyde MIC ≥ 1024 µg/mL[4]
Candida albicansNot explicitly stated for the derivative, Cinnamaldehyde derivative MIC = 25 µg/mL[5]

Table 3: Cytotoxicity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

CompoundIC₅₀ (µM)
2-[(3-methoxybenzyl)oxy]benzaldehyde Potent activity at 1-10 µM
2-(benzyloxy)benzaldehyde Significant activity at 1-10 µM

Note: Data for the parent compound this compound is limited in the public domain. The tables present data for structurally related derivatives to indicate the potential activities of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 4-(4-nitrobenzyloxy)benzaldehyde.[6]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ice water

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir.

  • Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture at 80-100°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Diagram of Synthesis Workflow:

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 3,4-Dihydroxybenzaldehyde E Mixing and Heating (80-100°C, 3-4h) A->E B Benzyl Bromide B->E C K2CO3 (Base) C->E D DMF (Solvent) D->E F Precipitation in Ice Water E->F Cooling G Filtration F->G H Column Chromatography G->H I 3-(Benzyloxy)-4- hydroxybenzaldehyde H->I

Caption: Workflow for the synthesis of this compound.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Prepare a stock solution of ascorbic acid in methanol for use as a positive control.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound dilutions or ascorbic acid to the respective wells.

  • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 3: Broth Microdilution Assay (Antimicrobial Activity)

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus) or Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound

  • DMSO (for dissolving the compound)

  • 96-well microplate

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin/Fluconazole)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth/medium.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microplate.

  • Include a positive control (microbe + medium) and a negative control (medium only). Also, include a standard drug control.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 35°C for 24-48 hours (for fungi).

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of Signaling Pathways

While direct studies on this compound are limited, related hydroxybenzaldehydes have been shown to modulate key cellular signaling pathways implicated in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Benzaldehyde and its derivatives have been suggested to reduce inflammation by decreasing the expression of phospho-NF-κB.[7] Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases.

G Inhibition of NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Releases IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription 3-B-4-HBA 3-(Benzyloxy)-4- hydroxybenzaldehyde 3-B-4-HBA->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Sonic Hedgehog (Shh) Signaling Pathway

3-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a role in cell survival and proliferation.[8] This suggests a potential role for benzyloxybenzaldehyde derivatives in tissue repair and neuroprotection.

G Activation of Shh Signaling Pathway 3-B-4-HBA 3-(Benzyloxy)-4- hydroxybenzaldehyde Shh Shh 3-B-4-HBA->Shh Activates Patched (Ptch) Patched (Ptch) Shh->Patched (Ptch) Binds Smoothened (Smo) Smoothened (Smo) Shh->Smoothened (Smo) Relieves Inhibition Patched (Ptch)->Smoothened (Smo) Inhibits Gli Gli Smoothened (Smo)->Gli Activates Nucleus Nucleus Gli->Nucleus Translocates Target Genes Target Genes Nucleus->Target Genes Activates Transcription Cell Survival & Proliferation Cell Survival & Proliferation Target Genes->Cell Survival & Proliferation

Caption: Proposed activation of the Shh signaling pathway.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The protocols and data presented herein provide a foundation for researchers to explore the full therapeutic potential of this compound and its analogs in drug discovery and development. Further investigation into the specific biological activities and mechanisms of action of this compound itself is warranted to fully elucidate its pharmacological profile.

References

Application Notes and Protocols: 3-(Benzyloxy)-4-hydroxybenzaldehyde in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(benzyloxy)-4-hydroxybenzaldehyde as a key intermediate in the synthesis of bioactive natural products, with a specific focus on the aporphine alkaloid, (+)-cataline. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathway and relevant biological signaling are presented to guide researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a versatile aromatic aldehyde that serves as a crucial building block in the total synthesis of numerous natural products, particularly isoquinoline alkaloids. The benzyl protecting group on the C3-hydroxyl function allows for selective manipulation of the phenolic hydroxyl group at C4, a common feature in many bioactive molecules. Its application is central to the construction of the core structures of aporphine alkaloids, a class of compounds known for their diverse pharmacological activities.

One notable example is the synthesis of (+)-cataline, an aporphine alkaloid that exhibits interesting cardiovascular properties. The following sections detail the synthetic route to (+)-cataline from 3,4-dihydroxybenzaldehyde, highlighting the role of this compound, and delve into the biological mechanism of the final natural product.

Synthesis of (+)-Cataline: A Case Study

The total synthesis of (+)-cataline provides an excellent example of the strategic use of this compound. The overall synthesis involves the construction of the characteristic isoquinoline core via a Bischler-Napieralski reaction, followed by further functionalization and cyclization to yield the final aporphine scaffold.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (+)-cataline.

Table 1: Synthesis of Key Intermediates

StepStarting MaterialReagents and ConditionsProductYield (%)
13,4-DihydroxybenzaldehydeBenzyl chloride, K₂CO₃, DMFThis compound95
2This compoundCH₂N₂, Et₂O3-(Benzyloxy)-4-methoxybenzaldehyde~100
33-(Benzyloxy)-4-methoxybenzaldehyde1. MeNO₂, NH₄OAc, AcOH2. LiAlH₄, THF2-(3-Benzyloxy-4-methoxyphenyl)ethylamine70 (over 2 steps)
43-(Benzyloxy)-4-methoxyphenylacetic acid1. (COCl)₂, Benzene2. 2-(3-Benzyloxy-4-methoxyphenyl)ethylamineN-(3-Benzyloxy-4-methoxyphenethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamide85

Table 2: Core Structure Formation and Final Product

StepStarting MaterialReagents and ConditionsProductYield (%)
5N-(3-Benzyloxy-4-methoxyphenethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamidePOCl₃, Toluene, reflux1-(3-Benzyloxy-4-methoxybenzyl)-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline80
61-(3-Benzyloxy-4-methoxybenzyl)-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline1. H₂, Pd/C, EtOH2. (CO)₂O, Pyridine(±)-Cataline40
Experimental Protocols

Step 1: Synthesis of this compound

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Step 2: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

  • To a solution of this compound (1.0 eq) in diethyl ether (Et₂O), add a freshly prepared ethereal solution of diazomethane (CH₂N₂) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess diazomethane with acetic acid.

  • Wash the ethereal solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(benzyloxy)-4-methoxybenzaldehyde.

Step 3: Synthesis of 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine

  • A mixture of 3-(benzyloxy)-4-methoxybenzaldehyde (1.0 eq), nitromethane (MeNO₂, 5.0 eq), and ammonium acetate (NH₄OAc, 1.0 eq) in glacial acetic acid is heated at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water. The resulting precipitate of the β-nitrostyrene derivative is filtered, washed with water, and dried.

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of the β-nitrostyrene derivative in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate. Purify the residue by column chromatography to give 2-(3-benzyloxy-4-methoxyphenyl)ethylamine.

Step 4: Synthesis of N-(3-Benzyloxy-4-methoxyphenethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamide

  • To a solution of 3-(benzyloxy)-4-methoxyphenylacetic acid (1.0 eq) in dry benzene, add oxalyl chloride ((COCl)₂, 1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours and then concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry dichloromethane (DCM) and add it dropwise to a cooled (0 °C) solution of 2-(3-benzyloxy-4-methoxyphenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Recrystallize the residue from ethanol to obtain the desired amide.

Step 5: Bischler-Napieralski Cyclization

  • To a solution of the amide from Step 4 (1.0 eq) in dry toluene, add phosphorus oxychloride (POCl₃, 3.0 eq).[1]

  • Heat the reaction mixture at reflux for 2 hours.[1]

  • Cool the mixture and carefully pour it onto crushed ice.

  • Make the aqueous layer basic with concentrated ammonium hydroxide and extract with chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.

Step 6: Synthesis of (±)-Cataline

  • A solution of the dihydroisoquinoline from Step 5 in ethanol is hydrogenated over 10% Palladium on carbon (Pd/C) at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate.

  • The resulting phenolic tetrahydroisoquinoline is dissolved in pyridine, and oxalic anhydride ((CO)₂O) is added.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield (±)-cataline.

Visualizing the Synthesis and Biological Action

Synthetic Workflow

The following diagram illustrates the key steps in the total synthesis of (+)-cataline.

G cluster_0 Preparation of Building Blocks cluster_1 Core Assembly and Final Product 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde This compound This compound 3,4-Dihydroxybenzaldehyde->this compound BnCl, K2CO3 3-(Benzyloxy)-4-methoxybenzaldehyde 3-(Benzyloxy)-4-methoxybenzaldehyde This compound->3-(Benzyloxy)-4-methoxybenzaldehyde CH2N2 Amine Amine 3-(Benzyloxy)-4-methoxybenzaldehyde->Amine 1. MeNO2 2. LiAlH4 Amide Amide Amine->Amide 3-(Benzyloxy)-4-methoxyphenylacetic acid 3-(Benzyloxy)-4-methoxyphenylacetic acid 3-(Benzyloxy)-4-methoxyphenylacetic acid->Amide 1. (COCl)2 2. Amine Dihydroisoquinoline Dihydroisoquinoline Amide->Dihydroisoquinoline POCl3 (Bischler-Napieralski) (+/-)-Cataline (+/-)-Cataline Dihydroisoquinoline->(+/-)-Cataline 1. H2, Pd/C 2. (CO)2O

Caption: Synthetic pathway to (+)-cataline.

Signaling Pathway of Cataline

Cataline exerts its cardiovascular effects primarily by potentiating the adrenergic signaling pathway. It does not directly activate adrenergic receptors but enhances the response to catecholamines like norepinephrine.

G NE Norepinephrine AdrenergicReceptor β-Adrenergic Receptor NE->AdrenergicReceptor Binds Cataline (+)-Cataline Cataline->AdrenergicReceptor Potentiates Response GProtein Gs Protein AdrenergicReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx CaChannel->CaInflux Increases Contraction Increased Cardiac Contractility & Heart Rate CaInflux->Contraction Leads to

Caption: Proposed mechanism of cataline's cardiovascular action.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex natural products. The successful total synthesis of (+)-cataline underscores its importance in constructing the core scaffold of aporphine alkaloids. The detailed protocols and data provided herein serve as a practical guide for researchers engaged in natural product synthesis and drug discovery, facilitating the exploration of novel bioactive compounds and their therapeutic potential.

References

Application Notes and Protocols for the Industrial Scale Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its structural features, a protected catechol-like moiety with a reactive aldehyde group, make it a versatile building block in medicinal chemistry and drug development. This document provides detailed protocols for the industrial-scale synthesis of this compound, focusing on a common and efficient method: the selective O-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

The primary synthetic route involves the reaction of protocatechuic aldehyde with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.[1] This method is favored for its relatively straightforward procedure and the availability of starting materials. Protocatechuic aldehyde itself can be synthesized from catechol and glyoxylic acid.[2][3]

Materials and Methods

Synthesis of 3,4-dihydroxybenzaldehyde (Protocatechuic Aldehyde)

While commercially available, the synthesis of the starting material, protocatechuic aldehyde, is a critical first step for large-scale production. A common industrial method involves the condensation of catechol with glyoxylic acid in a basic aqueous medium, followed by oxidation.[2][3]

Experimental Protocol:

  • To a suitable reactor, add catechol and a basic aqueous solution (e.g., sodium hydroxide).

  • Introduce glyoxylic acid to the mixture at a controlled temperature (0-50 °C).[2]

  • A catalyst, such as aluminum oxide or a multi-component composite metal oxide, can be employed to improve reaction efficiency.[2][3]

  • After the initial condensation, the reaction mixture is oxidized to yield 3,4-dihydroxybenzaldehyde.[2]

  • The product is then isolated and purified through appropriate workup procedures, such as extraction and recrystallization.

Industrial Scale Synthesis of this compound

The selective benzylation of one of the hydroxyl groups of protocatechuic aldehyde is the core of this synthesis. The 3-hydroxyl group is generally more acidic and sterically hindered, which can influence the selectivity of the reaction. However, careful control of reaction conditions is necessary to favor the formation of the desired 3-benzyloxy isomer.

Experimental Protocol:

  • Reaction Setup: In a large-scale reactor equipped with a stirrer, thermometer, and reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as acetone or acetonitrile.[4]

  • Addition of Base: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. The base will deprotonate the phenolic hydroxyl groups, forming the phenoxide ions necessary for nucleophilic attack.[4]

  • Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture.[1][4] An exothermic reaction may occur, and the temperature should be controlled.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours to ensure complete reaction.[4][5] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • After the reaction is complete, the inorganic salts are removed by filtration.[4]

    • The solvent is removed under reduced pressure.[4]

    • The crude product is then subjected to purification. For industrial-scale production, this may involve recrystallization from a suitable solvent system (e.g., t-butyl methyl ether and hexane) or column chromatography.[4][5]

Data Presentation

ParameterValueReference
Starting Material 3,4-dihydroxybenzaldehyde (Protocatechuic Aldehyde)[1]
Reagents Benzyl bromide or Benzyl chloride, Potassium carbonate or Sodium hydroxide[1][4]
Solvent Acetone or Acetonitrile[4][5]
Reaction Temperature Room temperature to reflux[4][5]
Typical Yield Moderate (~30% reported in one instance, but can be optimized)[1]
Molecular Formula C₁₄H₁₂O₃[6]
Molecular Weight 228.24 g/mol [6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Purification cluster_end Final Product Protocatechuic_Aldehyde 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde) Reaction_Vessel Reaction at Room Temp or Reflux Protocatechuic_Aldehyde->Reaction_Vessel Benzyl_Halide Benzyl Chloride or Benzyl Bromide Benzyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal (in vacuo) Filtration->Solvent_Removal Purification Recrystallization or Chromatography Solvent_Removal->Purification Final_Product 3-(Benzyloxy)-4- hydroxybenzaldehyde Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants

Reactant_Relationship cluster_reactants Core Reactants cluster_conditions Reaction Conditions Protocatechuic_Aldehyde 3,4-Dihydroxybenzaldehyde Product This compound Protocatechuic_Aldehyde->Product Benzyl_Halide Benzyl Halide Benzyl_Halide->Product Base Base Base->Product facilitates Solvent Solvent Solvent->Product medium

Caption: Key components in the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and purity. The primary synthetic route discussed is the selective O-benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive Reagents: Benzyl halide may have degraded. The base may be old or hydrated. 2. Insufficient Temperature: Reaction may be too slow at room temperature. 3. Poor Solubility: Starting material may not be fully dissolved in the chosen solvent.1. Verify Reagent Quality: Use freshly opened or properly stored benzyl chloride/bromide and anhydrous base. 2. Increase Temperature: Gently heat the reaction mixture to 40-50°C. Monitor the reaction progress by TLC. 3. Solvent Choice: Ensure 3,4-dihydroxybenzaldehyde is fully dissolved. DMF is often a good solvent for this reaction.
Low Yield (<50%) 1. Suboptimal Base: The base may not be effective or may be promoting side reactions. 2. Incorrect Stoichiometry: Using a large excess of benzyl halide can lead to di-benzylation. 3. Reaction Time: The reaction may not have gone to completion, or it may have proceeded for too long, leading to byproduct formation.1. Select an Appropriate Base: Use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to favor mono-benzylation.[1] 2. Optimize Reagent Ratio: Use a slight excess (1.0-1.2 equivalents) of the benzylating agent. 3. Monitor Reaction: Track the consumption of starting material and formation of the product using TLC to determine the optimal reaction time.
Formation of Significant Byproducts (Isomers or Di-benzylated Product) 1. Strong Base: Strong bases (e.g., NaH, NaOH) can deprotonate both hydroxyl groups, leading to a mixture of products. 2. High Temperature: Elevated temperatures can reduce the selectivity of the reaction. 3. Excess Benzylating Agent: A large excess of benzyl halide will drive the reaction towards the di-benzylated product.1. Use a Weaker Base: Switch to NaHCO₃ or K₂CO₃. The 4-OH group is more acidic and will be deprotonated preferentially under milder conditions.[1] 2. Control Temperature: Maintain the reaction at a lower temperature (e.g., room temperature to 40°C).[1] 3. Adjust Stoichiometry: Reduce the equivalents of benzyl chloride or bromide.
Difficult Purification 1. Similar Polarity of Products: The desired product, isomeric byproduct, and starting material can have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The crude product may be an oil that is difficult to handle or crystallize.1. Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes) to improve separation. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the regioselective O-benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) using a benzyl halide (benzyl chloride or bromide) in the presence of a mild base.[2]

Q2: Why is regioselectivity an issue in this synthesis? A2: 3,4-Dihydroxybenzaldehyde has two phenolic hydroxyl groups at positions 3 and 4. The goal is to selectively alkylate the hydroxyl group at the 4-position. The acidity of the two hydroxyl groups is different, which allows for selective reaction under carefully controlled conditions. Generally, the 4-hydroxyl group is more acidic and therefore more reactive towards alkylation under mild basic conditions.

Q3: Which base is best for this reaction to ensure high selectivity? A3: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are recommended.[1] Stronger bases can lead to the formation of the di-benzylated byproduct and the isomeric 4-(benzyloxy)-3-hydroxybenzaldehyde.

Q4: What is the role of sodium iodide (NaI) in some protocols? A4: Sodium iodide can be used as a catalyst, particularly when benzyl chloride is the alkylating agent. Through the Finkelstein reaction, it converts benzyl chloride in-situ to the more reactive benzyl iodide, which can speed up the reaction rate.[1]

Q5: What kind of yields can I expect? A5: Reported yields vary significantly based on the reaction conditions. While some sources report moderate yields of around 30%[2], optimized protocols have achieved yields in the range of 67-75%.[3] A specific protocol using benzyl chloride, NaHCO₃, NaI in DMF at 40°C reported a yield of 71%.[1]

Data Summary Table

The table below summarizes various reaction conditions and their reported yields for the selective benzylation of 3,4-dihydroxybenzaldehyde.

Starting MaterialBenzylating AgentBaseSolventAdditiveTemp.TimeYield (%)Reference
3,4-DihydroxybenzaldehydeBenzyl ChlorideK₂CO₃DMFNaIRT6 days67% (9:1 mixture)[1]
3,4-DihydroxybenzaldehydeBenzyl ChlorideNaHCO₃DMFNaI40°C20 h71%[1]
3,4-Dihydroxybenzaldehydep-Methoxybenzyl ChlorideNaHCO₃DMFNaI40°C24 h75%[3]
3,4-Dihydroxybenzaldehydeo-Nitrobenzyl BromideNaHCO₃DMFNaI40°C24 h67%[3]
3,4-DihydroxybenzaldehydeBenzyl Chloride/BromideAlkaline ConditionsN/AN/AN/AN/A~30%[2]

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the regioselective synthesis of this compound with improved yield.[1]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 10% Aqueous HCl

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol, 138 mg) in anhydrous DMF (5 mL) in a round-bottom flask, add sodium bicarbonate (1.5 mmol, 126 mg).

  • Add sodium iodide (0.3 mmol, 45 mg) to the mixture.

  • Add benzyl chloride (1.1 mmol, 127 µL) dropwise to the stirring suspension.

  • Heat the resulting mixture in an oil bath at 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-24 hours).

  • After completion, cool the reaction to room temperature and add 10% aqueous HCl (10 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 15 mL).

  • Combine the organic fractions, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Visualizations

Synthesis Pathway

The diagram below illustrates the primary reaction for the synthesis of this compound from 3,4-dihydroxybenzaldehyde.

Synthesis_Pathway Start 3,4-Dihydroxybenzaldehyde Product This compound Start->Product Major Product Byproduct1 4-(Benzyloxy)-3-hydroxybenzaldehyde (Isomer) Start->Byproduct1 Minor Byproduct Byproduct2 3,4-Bis(benzyloxy)benzaldehyde (Di-substituted) Start->Byproduct2 Minor Byproduct Reagents Benzyl Chloride (BnCl) Reagents->Product Base NaHCO₃ / K₂CO₃ (Mild Base) Base->Product Solvent DMF, 40°C Product->Solvent Troubleshooting_Workflow Start Start Synthesis CheckTLC Monitor Reaction by TLC Start->CheckTLC CheckTLC:w->CheckTLC:w Incomplete Problem Identify Issue CheckTLC->Problem Reaction Complete LowYield Low Yield or No Reaction Problem->LowYield Low Conversion Byproducts Multiple Products / Byproducts Problem->Byproducts Low Selectivity Purification Purification Difficulty Problem->Purification Crude Product Obtained End Successful Synthesis Problem->End Clean, High Yield Sol_Reagents Check Reagent Purity & Conditions (Temp, Time) LowYield->Sol_Reagents Sol_Base Use Weaker Base (NaHCO₃) Adjust Stoichiometry Byproducts->Sol_Base Sol_Chromatography Optimize Column Chromatography Attempt Recrystallization Purification->Sol_Chromatography Sol_Reagents->Start Retry Sol_Base->Start Retry Sol_Chromatography->End Pure Product

References

Technical Support Center: Purification of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, providing specific solutions in a question-and-answer format.

Q1: What are the most likely impurities in my crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route, which typically involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).[1][2] Common impurities include:

  • Unreacted Starting Materials: 3,4-dihydroxybenzaldehyde and benzyl bromide (or chloride).[3][4][5]

  • Inorganic Salts: Bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) used in the synthesis.[2][3]

  • Regioisomeric Byproduct: 4-(Benzyloxy)-3-hydroxybenzaldehyde, if the benzylation is not perfectly regioselective.

  • Over-benzylated Byproduct: 3,4-bis(benzyloxy)benzaldehyde.

  • Solvent Residues: Acetone or DMF are common reaction solvents.[2][3]

Q2: My Thin Layer Chromatography (TLC) plate shows multiple spots. How can I identify the product and impurities?

A2: On a standard silica gel TLC plate, the separation is based on polarity.

  • This compound: As the desired product, it is moderately polar due to the free hydroxyl group.

  • 3,4-dihydroxybenzaldehyde (Starting Material): This is highly polar due to its two hydroxyl groups and will have a very low Retention Factor (Rf), staying close to the baseline.

  • Benzyl Bromide (Starting Material): This is non-polar and will have a very high Rf, running close to the solvent front.

  • 3,4-bis(benzyloxy)benzaldehyde (Byproduct): This byproduct is less polar than your desired product because both hydroxyl groups are protected. It will have a higher Rf value than this compound. A typical eluent system for TLC analysis is a mixture of a non-polar solvent like toluene or hexanes and a more polar solvent like ethyl acetate.[3][6]

Q3: My crude product is an off-white to light brown solid or a dark oil. How can I improve the color?

A3: The discoloration often indicates the presence of phenolic impurities that may have oxidized.

  • Aqueous Wash: Begin by dissolving the crude product in a suitable organic solvent (like ethyl acetate) and washing it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted, acidic 3,4-dihydroxybenzaldehyde. Follow this with a water wash and a brine wash.

  • Activated Charcoal: If the color persists after washing, you can try treating a solution of the crude product with a small amount of activated charcoal. Heat the solution gently, then perform a hot filtration through a pad of Celite to remove the charcoal before proceeding with recrystallization or column chromatography.[7]

  • Column Chromatography: This is a very effective method for removing colored impurities.[3]

Q4: I am experiencing low yield after purification by column chromatography. What are the common causes and how can I optimize it?

A4: Low recovery from column chromatography can stem from several factors:

  • Improper Solvent System: If the eluent is too polar, the desired product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all. Optimize the solvent system using TLC first to achieve an Rf value for your product of approximately 0.2-0.4.[8] A reported eluent system is toluene/ethyl acetate (13:1, v/v).[3]

  • Compound Tailing: The free phenolic group can interact strongly with the acidic silica gel, causing the compound to "tail" or streak down the column, leading to broad fractions and poor separation.[8] To mitigate this, you can add a small amount (~0.5-1%) of a modifier like acetic acid to the eluent.

  • Column Overloading: Applying too much crude material relative to the amount of silica gel will result in poor separation. A general guideline is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.[8]

Q5: My recrystallization attempt resulted in oiling out or very low recovery. What should I do?

A5: Recrystallization is a powerful technique but requires careful solvent selection.[9] this compound has a reported melting point of 118-120°C and can be recrystallized from ethanol.[2][3]

  • Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities. Try using a lower-boiling point solvent or a solvent mixture. Ensure your crude material is reasonably pure before attempting recrystallization.

  • Low Yield: The compound may be too soluble in the chosen solvent, even at low temperatures.[8] You can try a different solvent system. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. If using a single solvent like ethanol is not effective, try a two-solvent system (e.g., ethyl acetate/hexanes), where the compound is soluble in one and insoluble in the other.

  • No Crystal Formation: The solution may not be sufficiently saturated. Try to slowly evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.[7] Seeding the solution with a tiny crystal of the pure product, if available, is also very effective.

Data Presentation

The following table summarizes key quantitative data for the purification and characterization of this compound.

ParameterValuePurification MethodSolvent/EluentSource
Yield 63% - 71%Column ChromatographyToluene/Ethyl Acetate (13:1)[3]
71%Column ChromatographyEthyl Acetate/Hexanes (20%)[2]
Melting Point 120 °CRecrystallizationEthanol[3]
118-120 °CColumn ChromatographyEthyl Acetate/Hexanes (20%)[2]
Appearance Colorless prismatic crystalsColumn ChromatographyToluene/Ethyl Acetate (13:1)[3]
Off-White to Light Brown SolidN/AN/A[3]
Solubility Slightly SolubleN/AChloroform, Methanol[3]
Storage 2-8 °CN/AUnder inert gas (Nitrogen or Argon)[3]

Experimental Protocols

Below are detailed methodologies for the primary purification techniques.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for separating the desired product from both more polar and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Toluene (or Hexanes) and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Preparation: Prepare the eluent mixture. A reported starting point is a 13:1 (v/v) mixture of toluene and ethyl acetate.[3]

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform, crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, elute, and visualize under a UV lamp to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable when the crude product is relatively pure (>85%) and solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, or an Ethyl Acetate/Hexanes mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Cooling (Crystal Formation): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product (Solid or Oil) Workup Aqueous Workup (e.g., EtOAc wash with NaHCO3) Crude->Workup Dissolve in organic solvent Dry Dry Organic Layer (e.g., MgSO4 or Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purification Step Concentrate->Purify Chroma Column Chromatography Purify->Chroma High impurity load or a difficult separation Recryst Recrystallization Purify->Recryst Relatively pure (>85%) solid Pure Pure 3-(Benzyloxy)-4- hydroxybenzaldehyde Chroma->Pure Recryst->Pure

Caption: General experimental workflow for the purification of crude product.

Decision Tree for Purification Method Selection

Decision_Tree Start Start: Assess Crude Product IsSolid Is the crude product a solid? Start->IsSolid IsPure Is purity >85%? (by NMR or TLC) IsSolid->IsPure Yes IsOil Is it an oil or heavily discolored? IsSolid->IsOil No Recrystallize Action: Recrystallize IsPure->Recrystallize Yes Column Action: Column Chromatography IsPure->Column No IsOil->Column No WorkupThenColumn Action: Perform Aqueous Workup, then Column Chromatography IsOil->WorkupThenColumn Yes

Caption: Decision tree to select the most appropriate purification method.

References

Technical Support Center: Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde. Our aim is to address common side reactions and other experimental challenges to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound from 3,4-dihydroxybenzaldehyde?

A1: The synthesis of this compound via the Williamson ether synthesis using 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) and a benzyl halide is often complicated by a lack of complete regioselectivity. The primary side products observed are:

  • 4-(Benzyloxy)-3-hydroxybenzaldehyde: This is the regioisomer of the desired product and is often the major byproduct, or even the main product, depending on the reaction conditions. The 4-hydroxyl group can be more acidic and sterically accessible, leading to its preferential benzylation under certain basic conditions.

  • 3,4-Dibenzyloxybenzaldehyde: This results from the benzylation of both hydroxyl groups. The formation of this byproduct is more likely when an excess of the benzylating agent and a strong base are used.

  • Unreacted 3,4-dihydroxybenzaldehyde: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound isomer and a high proportion of the 4-benzyloxy isomer. The 4-hydroxyl group of 3,4-dihydroxybenzaldehyde is generally more acidic, leading to its preferential deprotonation and subsequent benzylation with common bases like sodium bicarbonate.The choice of base is critical for controlling regioselectivity. Weaker bases may favor O-alkylation at the more acidic 4-position. To enhance selectivity for the 3-position, consider employing a bulkier base or exploring alternative reaction conditions that may favor the less acidic hydroxyl group, potentially through kinetic control at lower temperatures. The use of certain catalysts or protecting group strategies can also influence the regioselectivity.
Significant formation of the di-benzylated byproduct (3,4-Dibenzyloxybenzaldehyde). - Use of excess benzyl halide.- Use of a strong base (e.g., sodium hydride, potassium carbonate) which can deprotonate both hydroxyl groups.- Prolonged reaction time or high temperature.- Use a stoichiometric amount (1.0 to 1.1 equivalents) of the benzyl halide relative to the 3,4-dihydroxybenzaldehyde.- Employ a milder base, such as sodium bicarbonate, to favor mono-alkylation.- Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the formation of the desired mono-benzylated product is maximized.
Presence of unreacted 3,4-dihydroxybenzaldehyde in the final product. - Insufficient amount of base or benzylating agent.- The reaction did not go to completion due to low temperature or short reaction time.- Poor quality of reagents (e.g., wet solvent, decomposed benzyl halide).- Ensure the use of at least one equivalent of base and the benzylating agent.- Optimize the reaction time and temperature. Gentle heating (e.g., 40-60 °C) can improve the reaction rate.- Use anhydrous solvents and freshly opened or purified reagents.
Difficulty in separating the 3-benzyloxy and 4-benzyloxy isomers. The isomers have very similar polarities, making their separation by standard column chromatography challenging.- Utilize a high-efficiency silica gel for column chromatography.- Employ a solvent system with low polarity (e.g., a mixture of hexanes and ethyl acetate with a low proportion of the latter) to achieve better separation.- Multiple chromatographic runs or the use of preparative HPLC may be necessary for complete separation.
The reaction is not proceeding or is very slow. - Inactive benzylating agent.- Insufficiently strong base to deprotonate the phenol.- Low reaction temperature.- Check the purity of the benzyl halide. If necessary, purify it by distillation.- Consider using a stronger base like potassium carbonate if a milder base is proving ineffective, but be mindful of the increased risk of di-benzylation.- Gradually increase the reaction temperature while monitoring for the formation of side products.

Data Presentation

The regioselectivity of the benzylation of 3,4-dihydroxybenzaldehyde is highly dependent on the reaction conditions. The following table summarizes typical product distributions under different conditions, highlighting the challenge in selectively obtaining the 3-O-benzyl ether.

Base Solvent Temperature Ratio of 4-O-benzyl to 3-O-benzyl isomer Combined Yield of Mono-ethers Reference
K₂CO₃DMFRoom Temp. (6 days)9:167%[1]
NaHCO₃DMF40 °C (20h)>99:1 (only 4-O-benzyl isomer isolated)71%[1]
K₂CO₃AcetoneRefluxPrimarily 4-O-benzyl isomer63% (of 4-O-benzyl)[2]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde (Illustrative of 4-O-selectivity)

This protocol is adapted from a method that shows high selectivity for the 4-position and is provided here to illustrate a typical experimental setup.[1]

Materials:

  • 3,4-Dihydroxybenzaldehyde

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 10% Aqueous HCl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL), add sodium bicarbonate (1.5 mmol), benzyl chloride (1.1 mmol), and sodium iodide (0.3 mmol).

  • Stir the resulting mixture at 40 °C for 20-24 hours.

  • After cooling to room temperature, add 10% aqueous HCl (10 mL).

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-(Benzyloxy)-3-hydroxybenzaldehyde.

Mandatory Visualizations

Reaction Scheme

The following diagram illustrates the synthetic pathway for this compound from 3,4-dihydroxybenzaldehyde, including the major side products.

Synthesis_Pathway reactant1 3,4-Dihydroxybenzaldehyde conditions Base, Solvent reactant1->conditions reactant2 Benzyl Halide (Bn-X) reactant2->conditions main_product This compound (Desired Product) conditions->main_product 3-O-Alkylation side_product1 4-(Benzyloxy)-3-hydroxybenzaldehyde (Isomeric Side Product) conditions->side_product1 4-O-Alkylation side_product2 3,4-Dibenzyloxybenzaldehyde (Di-substituted Side Product) conditions->side_product2 Di-O-Alkylation

Caption: Synthetic pathway for this compound and its common side products.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

Troubleshooting_Logic start Low Yield or Impure Product check_isomers High proportion of 4-benzyloxy isomer? start->check_isomers check_dibenzyl Significant di-benzylation? check_isomers->check_dibenzyl No adjust_base Modify base and reaction conditions to alter regioselectivity check_isomers->adjust_base Yes check_starting_material Unreacted starting material present? check_dibenzyl->check_starting_material No reduce_equivalents Reduce equivalents of benzyl halide and/or use a milder base check_dibenzyl->reduce_equivalents Yes optimize_conditions Optimize reaction time, temperature, and reagent stoichiometry check_starting_material->optimize_conditions Yes purify Optimize purification (e.g., column chromatography with shallow gradient) check_starting_material->purify No adjust_base->purify reduce_equivalents->purify optimize_conditions->purify

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Temperature for 3-(Benzyloxy)-4-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the reaction temperature during the synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde (protocatechualdehyde) and a benzylating agent (e.g., benzyl bromide).

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature range for the synthesis of this compound?

A1: The synthesis, a variation of the Williamson ether synthesis, is generally conducted at moderately elevated temperatures. A typical starting range is between 50°C and 80°C. However, some procedures may utilize reflux temperatures in solvents like ethanol (~78°C) or acetone (~56°C) to drive the reaction to completion.[1][2]

Q2: What are the primary consequences of the reaction temperature being too high?

A2: Excessively high temperatures (e.g., > 100°C) can lead to several undesirable outcomes. The most significant issue is a loss of selectivity, resulting in the formation of the dibenzylated byproduct, 3,4-bis(benzyloxy)benzaldehyde. High temperatures can also promote side reactions such as aldol condensation, especially in the presence of a strong base, and may cause decomposition of the starting materials or the desired product.[3]

Q3: What happens if the reaction temperature is too low?

A3: If the temperature is too low (e.g., room temperature or < 40°C), the reaction rate will be very slow, leading to incomplete conversion even after extended periods.[4] While extremely low temperatures (<4°C) can minimize some base-induced side reactions, they are generally not practical for achieving a reasonable yield in a timely manner.[3]

Q4: How does temperature influence the regioselectivity of the O-benzylation?

A4: In the starting material, 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic than the 3-hydroxyl group. However, selective benzylation at the 3-position is desired. Temperature is a critical parameter to control this selectivity. While kinetic and thermodynamic factors are complex, moderate temperatures often provide the best balance to favor the formation of the desired 3-benzyloxy isomer over the 4-benzyloxy or the 3,4-dibenzyloxy byproducts.

Q5: What is a recommended solvent, and how does its boiling point relate to the optimal reaction temperature?

A5: Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are commonly used because they effectively dissolve the reactants and promote the Sₙ2 reaction mechanism.[1] The boiling point of the chosen solvent often dictates the maximum reaction temperature when running the reaction under reflux. For instance, a procedure using acetone will naturally cap the temperature at its boiling point of approximately 56°C, which is a suitable temperature for this synthesis.[1]

Troubleshooting Guide: Temperature-Related Issues

ProblemPossible CauseRecommended Solution
Low or No Product Yield Temperature Too Low: The reaction lacks sufficient activation energy, resulting in a very slow or stalled reaction.Gradually increase the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). Ensure the temperature does not exceed 100°C to avoid side reactions.
Significant Formation of Side Products (e.g., 3,4-bis(benzyloxy)benzaldehyde)Temperature Too High: Excessive thermal energy reduces the selectivity of the reaction, leading to over-alkylation.Decrease the reaction temperature. A range of 50-70°C is often a good starting point for optimization. Consider using a milder base if high temperatures are necessary for other reasons.
Inconsistent Yields Between Batches Poor Temperature Control: Fluctuations in temperature can lead to unpredictable ratios of product to byproducts.Use a reliable and stable heating source, such as a thermostatically controlled oil bath or heating mantle with a thermocouple. Avoid using simple hot plates without feedback control for precise temperature management.
Darkening or Decomposition of Reaction Mixture Excessive Heat: The starting material, product, or solvent may be decomposing at the set temperature.Immediately reduce the temperature. Check the thermal stability of all components. If a high temperature is required for reactivity, consider running the reaction for a shorter duration or using a different solvent with a lower boiling point.

Data Presentation: Effect of Temperature on Synthesis

The following table summarizes the general effects of different temperature ranges on the synthesis of this compound.

Temperature RangeExpected OutcomePotential IssuesRecommendation
Low (< 40°C) Very slow reaction rate, high selectivity for mono-benzylation.Extremely long reaction times, incomplete conversion.[4]Not recommended for preparative scale synthesis due to inefficiency.
Moderate (50-80°C) Good balance of reaction rate and selectivity.Reaction may require several hours (4-8h) to reach completion.[1]Optimal starting range for optimization.
High (80-110°C) Fast reaction rate, higher conversion.Increased formation of 3,4-bis(benzyloxy)benzaldehyde, risk of aldol condensation and other side reactions.[3][5]Use with caution. May be required for less reactive benzylating agents, but careful monitoring is essential.

Experimental Protocols

Protocol for Temperature Optimization in the Synthesis of this compound

This protocol describes a parallel experiment to identify the optimal reaction temperature.

Materials:

  • 3,4-dihydroxybenzaldehyde (protocatechualdehyde)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate and Hexane (for TLC)

  • Three round-bottom flasks with reflux condensers and magnetic stir bars

  • Three separate, controllable heating mantles or a multi-position reaction block

Procedure:

  • Reaction Setup: In each of the three flasks, place 3,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to each flask (approx. 10-15 mL per gram of the aldehyde).

  • Initial Stirring: Stir the suspensions at room temperature for 15 minutes.

  • Reagent Addition: Slowly add benzyl bromide (1.1 eq) to each flask while stirring.

  • Temperature Control:

    • Set the first reaction vessel to 50°C .

    • Set the second reaction vessel to 65°C .

    • Set the third reaction vessel to 80°C (if using a solvent with a higher boiling point like DMF, otherwise use reflux in acetone at ~56°C).

  • Monitoring: Monitor the progress of each reaction every hour using TLC (e.g., 3:1 hexane:ethyl acetate eluent). Spot the starting material alongside each reaction mixture to track its consumption and note the appearance of new spots corresponding to the product and byproducts.

  • Analysis: After a set time (e.g., 6 hours), or once the starting material is consumed in the fastest reaction, cool all mixtures to room temperature.

  • Work-up (for analysis): For each reaction, filter the solid salts and wash with a small amount of acetone. Concentrate the filtrate and dissolve the residue in a known volume of solvent. Analyze the crude product ratios via HPLC or ¹H NMR to determine the temperature that provides the highest yield of the desired product with the fewest impurities.

Visualizations

Logical Relationships in Temperature Optimization

G cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcomes low_temp Low Temperature (< 50°C) sm Unreacted Starting Material low_temp->sm Favors mid_temp Optimal Temperature (50-80°C) product Desired Product: This compound mid_temp->product Maximizes high_temp High Temperature (> 80°C) high_temp->product Increases Rate side_product Side Product: 3,4-bis(benzyloxy)benzaldehyde high_temp->side_product Promotes

Caption: Relationship between reaction temperature and outcomes.

Troubleshooting Workflow for Temperature Optimization

G start Initial Reaction Analysis low_yield Low Yield or Incomplete Reaction? start->low_yield side_products Significant Side Products (e.g., Dibenzylated)? low_yield->side_products No check_reagents Action: Check Reagent Purity, Base Strength, and Solvent low_yield->check_reagents Yes increase_temp Action: Gradually Increase Temperature (e.g., in 10°C increments) side_products->increase_temp No decrease_temp Action: Decrease Reaction Temperature side_products->decrease_temp Yes optimal Reaction Optimized increase_temp->optimal decrease_temp->optimal check_reagents->start

Caption: Workflow for troubleshooting temperature-related issues.

References

Vilsmeier-Haack Formylation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (–CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] It is a widely used method for synthesizing aryl aldehydes, which are important intermediates in the production of pharmaceuticals and other fine chemicals.[3] The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4]

Q2: My reaction has a very low yield or has failed completely. What are the common causes and how can I fix it?

Low or no product yield is a frequent issue and can be attributed to several factors.[5] A systematic approach to troubleshooting is recommended.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[1] Any moisture in the glassware or reagents can cause it to decompose.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. The reagent should be prepared at low temperatures (0-5 °C) and used immediately.[1]

  • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it works best with electron-rich starting materials like phenols, anilines, and certain heterocycles.[5][6] The presence of electron-withdrawing groups on the substrate can deactivate it towards the weakly electrophilic Vilsmeier reagent.[7]

    • Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] Temperatures can range from 0°C up to 80°C or higher depending on the substrate's reactivity.[3][8]

  • Incomplete Reaction: The reaction time or temperature may have been insufficient for the reaction to go to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] If the reaction appears sluggish, you can try gradually increasing the temperature.[1] For some substrates, refluxing overnight may be necessary to achieve a decent yield.[9]

  • Product Decomposition During Work-up: The aldehyde product or the iminium intermediate can be sensitive to harsh work-up conditions.[1]

    • Solution: Perform the aqueous work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice.[1] Neutralize the solution slowly and carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[1]

Q3: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?

The formation of side products can often be controlled by adjusting reaction conditions.

  • Di-formylation: If the substrate has multiple activated positions, or if the mono-formylated product is still highly activated, di-formylation can occur, especially with an excess of the Vilsmeier reagent.[5]

    • Solution: Use a stoichiometry closer to 1:1 for the substrate and Vilsmeier reagent.[3] Employing milder conditions, such as lower temperatures and shorter reaction times, can also help minimize this side reaction.[5]

  • Reaction with Sensitive Functional Groups: Other functional groups on your substrate (e.g., hydroxyls, amines) can react with the Vilsmeier reagent.

    • Solution: Protect sensitive functional groups before carrying out the formylation. Common protecting groups include acetyl or silyl ethers for hydroxyls, and amides or carbamates for amines.[5]

  • Decomposition/Polymerization: Overly harsh conditions can lead to the decomposition of the starting material or product, often resulting in a dark, tarry residue.[1][10]

    • Solution: Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.[1] Ensure high-purity starting materials and anhydrous solvents are used to prevent unwanted side reactions.[1] Reducing the amount of POCl₃ or lowering the reaction temperature can prevent decomposition.[10]

Q4: I'm having difficulty isolating my product after the work-up. What could be the issue?

Product isolation challenges can arise from solubility issues or emulsion formation.

  • Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer, leading to loss during extraction.[1]

    • Solution: After the initial extraction with an organic solvent, back-extract the aqueous layer multiple times to recover any dissolved product.[1]

  • Emulsion Formation: Vigorous mixing of the aqueous and organic layers can sometimes create a stable emulsion, making phase separation difficult.[1]

    • Solution: Adding brine (a saturated NaCl solution) can help to break up emulsions. Gentle swirling instead of vigorous shaking during extraction can also prevent their formation.

Q5: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?

The reagents used are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water in an exothermic manner.[1]

  • Vilsmeier Reagent: The in situ-formed chloroiminium salt is also moisture-sensitive and corrosive.[1]

  • Procedure: The reaction should always be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1] The quenching step, which involves pouring the reaction mixture onto ice, must be done slowly and carefully to control the exothermic reaction.[1]

Data Presentation

Table 1: Troubleshooting Summary for Vilsmeier-Haack Formylation

Problem ObservedPotential CauseSuggested Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.[1]Use fresh, anhydrous DMF and POCl₃; ensure all glassware is flame-dried.[1]
Insufficiently reactive substrate.[1]Increase the excess of Vilsmeier reagent; increase reaction temperature.[1]
Incomplete reaction.[1]Monitor by TLC; increase reaction time and/or temperature.[1]
Product decomposition during work-up.[1]Perform work-up at low temperature; use a mild base for neutralization.[1]
Multiple Products (TLC) Di-formylation or poly-formylation.[5]Use a 1:1 stoichiometric ratio of reagents; use milder conditions (lower temp/time).[3][5]
Reaction with other functional groups.[5]Protect sensitive groups (e.g., -OH, -NH₂) before formylation.[5]
Dark, Tarry Residue Reaction overheating (exothermic).[1]Maintain strict temperature control with an ice bath, especially during reagent prep.[1]
Impurities in starting materials/solvents.[1]Use high-purity, anhydrous reagents and solvents.[1]
Difficulty Isolating Product Product is partially water-soluble.[1]Back-extract the aqueous layer multiple times.[1]
Emulsion formation during extraction.[1]Add brine to help break the emulsion; avoid vigorous shaking.

Table 2: Typical Reaction Parameters

ParameterConditionRationale / Notes
Reagents POCl₃ / DMFMost common combination for generating the Vilsmeier reagent.[3]
Stoichiometry 1.0 - 1.5 equivalents of Vilsmeier reagentAn excess is often required.[5] For mono-formylation, a ratio closer to 1:1 is recommended to avoid side products.[3]
Temperature 0°C to >80°CHighly dependent on substrate reactivity.[8] Start at low temperatures and increase if the reaction is sluggish.[3]
Solvent DMF, CH₂Cl₂, ChloroformThe reaction is often run in excess DMF, which acts as both a reagent and a solvent. Co-solvents can also be used.[3][11]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol provides a general methodology. Specific quantities, temperatures, and reaction times should be optimized based on the substrate and literature precedents.

1. Reagent Preparation (Vilsmeier Reagent Formation)

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3-5 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 - 1.5 equivalents) dropwise via the dropping funnel to the cooled DMF over a period of 30-60 minutes. Maintain the internal temperature below 5-10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. A precipitate may form.[3]

2. Formylation Reaction

  • Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-6 hours). If the reaction is slow, it may be gently heated (e.g., 40-80 °C).[3]

3. Reaction Monitoring

  • Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[1] To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a small amount of ice and a basic solution (e.g., sat. NaHCO₃). Extract with a suitable organic solvent (e.g., ethyl acetate) and spot the organic layer on the TLC plate.

4. Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to room temperature if it was heated.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[1]

  • If the product precipitates as a solid, collect it by filtration, wash with cold water, and dry.[5]

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]

5. Purification

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure aromatic aldehyde.[4]

Visualizations

Reaction Mechanism and Workflows

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium_Intermediate Iminium Ion Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Workup (H₂O) Product Aryl Aldehyde Iminium_Intermediate->Product + H₂O

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add Substrate Solution (Dropwise at 0°C) reagent_prep->substrate_add reaction Stir at RT or Heat (Monitor by TLC) substrate_add->reaction quench Quench Reaction (Pour onto ice) reaction->quench neutralize Neutralize (e.g., sat. NaHCO₃) quench->neutralize isolate Isolate Crude Product neutralize->isolate purify Purify Product (Column Chromatography or Recrystallization) isolate->purify end End purify->end

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Logic start Reaction Failed or Low Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents check_substrate Is substrate electron-rich? check_reagents->check_substrate Yes sol_reagents Solution: Use fresh, dry reagents and flame-dried glassware. check_reagents->sol_reagents No check_temp Was temperature optimized? check_substrate->check_temp Yes sol_substrate Solution: Increase excess of Vilsmeier reagent. check_substrate->sol_substrate No check_workup Was workup performed at low temperature? check_temp->check_workup Yes sol_temp Solution: Increase reaction temp. and/or time. Monitor by TLC. check_temp->sol_temp No sol_workup Solution: Repeat with careful, cold workup and mild base. check_workup->sol_workup No end Problem Solved check_workup->end Yes

Caption: Troubleshooting logic for a failed Vilsmeier-Haack reaction.

References

stability issues of 3-(Benzyloxy)-4-hydroxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Benzyloxy)-4-hydroxybenzaldehyde in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, 3-(Benzyloxy)-4-hydroxybenzoic acid.

  • pH: The phenolic hydroxyl group can influence the compound's reactivity at different pH values. While the ether linkage is generally stable, strong acidic or basic conditions can potentially lead to its cleavage over time.

  • Light (Photodegradation): Aromatic aldehydes can be sensitive to light, particularly UV radiation, which can trigger complex degradation pathways.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions, including oxidation and potential hydrolysis.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions, while aprotic solvents are generally preferred for storage.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure the integrity of your this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation rates.[1]

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to store solutions under an inert atmosphere, such as argon or nitrogen.[1]

  • Light Protection: Always store solutions in light-resistant containers, such as amber vials, to protect against photodegradation.[1][2]

  • Aliquoting: For stock solutions, it is best practice to aliquot them into smaller, single-use vials. This minimizes the exposure of the entire stock to air and potential contamination from repeated freeze-thaw cycles.[1]

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use to ensure the highest purity for your experiments.[1]

Q3: What are the common degradation products of this compound?

A3: Based on the chemical structure and information on related compounds, the following are the most probable degradation products:

  • 3-(Benzyloxy)-4-hydroxybenzoic acid: Formed through the oxidation of the aldehyde group. This is a very common degradation pathway for benzaldehydes.

  • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and Benzyl alcohol: These can result from the cleavage of the benzyl ether linkage, potentially under harsh acidic or basic conditions or through prolonged exposure to heat and light.

  • Further oxidation products: The phenolic hydroxyl group can also be a site for oxidation, potentially leading to the formation of quinone-like structures, although this is generally less common than aldehyde oxidation.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of your solution. This method should be able to separate the intact this compound from its potential degradation products. Key parameters for a starting HPLC method could be a C18 column with a mobile phase of acetonitrile and water.[3] Regular analysis of your solution over time will allow you to quantify any degradation and determine the solution's shelf life under your specific storage conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the phenolic hydroxyl group or other degradation pathways.1. Ensure the solution is stored under an inert atmosphere. 2. Protect the solution from light by using amber vials or wrapping the container in foil. 3. Store at a lower temperature (e.g., -20°C or -80°C). 4. Prepare fresh solutions more frequently.
Appearance of new peaks in HPLC chromatogram Degradation of the compound.1. Identify the new peaks by techniques like LC-MS to understand the degradation pathway. 2. Optimize storage conditions (see above) to minimize the formation of these impurities. 3. If the degradation is unavoidable, determine the rate of degradation to establish a reliable shelf life for the solution.
Decreased concentration of the main compound over time Chemical degradation.1. Review and tighten storage and handling procedures. 2. Consider the compatibility of the solvent with the compound; switch to a less reactive, aprotic solvent if necessary. 3. Perform a forced degradation study to understand the compound's stability limits.
Precipitation in the solution Poor solubility or degradation leading to less soluble products.1. Ensure the concentration of the compound is within its solubility limit in the chosen solvent. 2. If degradation is suspected, analyze the precipitate to identify it. 3. Consider using a different solvent or a co-solvent system to improve solubility.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
ChloroformSlightly soluble[4]
MethanolData not available
EthanolData not available
DMSOData not available
DMFData not available
AcetonitrileData not available

Note: Specific quantitative solubility data for this compound in common laboratory solvents is limited in the available literature. It is recommended to perform solubility tests for your specific application.

Table 2: Predicted Stability Profile and Degradation Pathways

Stress ConditionPredicted StabilityMajor Degradation PathwayPotential Degradation Products
Acidic (e.g., 0.1 M HCl) ModerateHydrolysis of benzyl ether (slow)Protocatechuic aldehyde, Benzyl alcohol
Basic (e.g., 0.1 M NaOH) LowOxidation of aldehyde, potential hydrolysis3-(Benzyloxy)-4-hydroxybenzoic acid, Protocatechuic aldehyde, Benzyl alcohol
Oxidative (e.g., 3% H₂O₂) LowOxidation of aldehyde group3-(Benzyloxy)-4-hydroxybenzoic acid
Thermal (e.g., 60°C) ModerateAccelerated oxidation and hydrolysis3-(Benzyloxy)-4-hydroxybenzoic acid, Protocatechuic aldehyde, Benzyl alcohol
Photolytic (UV/Vis light) LowPhotodegradationComplex mixture of products

Note: This table provides predicted stability based on the chemical structure and data from related compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the sample with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C or 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • A control sample (unstressed stock solution) should be analyzed at the beginning and end of the experiment.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound in each sample.

  • Identify and quantify the major degradation products.

  • Determine the degradation kinetics if possible.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

2. Chromatographic Conditions (Initial):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-20 min: 30% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan, typically around 280-310 nm for similar structures).

  • Injection Volume: 10 µL.

3. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples to evaluate the separation.

  • Adjust the gradient profile, mobile phase composition, and flow rate to achieve baseline separation of the parent compound and all major degradation products.

4. Method Validation:

  • Once an optimal separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway main This compound oxidized 3-(Benzyloxy)-4-hydroxybenzoic acid main->oxidized Oxidation (O2, light, heat) hydrolyzed_aldehyde Protocatechuic aldehyde main->hydrolyzed_aldehyde Hydrolysis (acid/base) hydrolyzed_alcohol Benzyl alcohol main->hydrolyzed_alcohol Hydrolysis (acid/base)

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acidic stock->acid base Basic stock->base oxidative Oxidative stock->oxidative thermal Thermal stock->thermal photo Photolytic stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Solution Instability Observed discoloration Discoloration? start->discoloration new_peaks New HPLC Peaks? discoloration->new_peaks Yes action_storage Optimize Storage: - Inert Atmosphere - Light Protection - Lower Temperature discoloration->action_storage No precipitation Precipitation? new_peaks->precipitation Yes action_analysis Analyze Impurities (LC-MS) new_peaks->action_analysis No action_solubility Check Solubility / Change Solvent precipitation->action_solubility Yes action_fresh Prepare Fresh Solution precipitation->action_fresh No action_storage->action_fresh action_analysis->action_storage action_solubility->action_fresh

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Scaling Up 3-(Benzyloxy)-4-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 3-(Benzyloxy)-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and regioselective method for synthesizing this compound? A1: The most common method is the regioselective O-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), which is a type of Williamson ether synthesis.[1][2] The reaction typically involves treating 3,4-dihydroxybenzaldehyde with one equivalent of a benzylating agent (e.g., benzyl chloride or benzyl bromide) in the presence of a mild base.[3]

Q2: Why is the benzylation selective for the hydroxyl group at the 4-position? A2: The selectivity for the 4-position hydroxyl group is generally attributed to its higher acidity compared to the 3-position hydroxyl group. The phenoxide formed at the 4-position is more stable, leading to its preferential reaction with the electrophilic benzylating agent.[3]

Q3: What are the primary byproducts to expect during this reaction, especially during scale-up? A3: The two main byproducts are unreacted 3,4-dihydroxybenzaldehyde and the double-benzylated product, 3,4-bis(benzyloxy)benzaldehyde. Formation of the latter becomes more significant if an excess of the benzylating agent is used or if the reaction is run for too long.[3]

Q4: My reaction is sluggish or incomplete. What adjustments can I make? A4: To improve reaction kinetics, consider the following:

  • Solvent: Use a polar aprotic solvent like DMF, which can accelerate S(_N)2 reactions.[3]

  • Catalyst: Adding a catalytic amount of sodium iodide (NaI) can enhance the reaction rate by converting benzyl chloride (if used) to the more reactive benzyl iodide in situ.[3]

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the rate, but this must be balanced against the risk of increasing byproduct formation.[3]

  • Base: Ensure the base is strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are commonly used.[3][4]

Q5: What are the most effective methods for purifying the final product at a larger scale? A5: For large-scale purification, column chromatography and recrystallization are the most effective methods.[4][5] For persistent non-aldehydic impurities, a chemical purification method involving the formation of a reversible bisulfite adduct can be highly effective.[6] This technique selectively converts the desired aldehyde into a water-soluble salt, allowing for easy separation from impurities.[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound[3]

This protocol is adapted from procedures focused on selective protection of 3,4-dihydroxybenzaldehyde.

Materials:

  • 3,4-dihydroxybenzaldehyde (1.0 eq)

  • Benzyl chloride (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Sodium iodide (NaI) (catalytic amount, ~0.1 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of 3,4-dihydroxybenzaldehyde in anhydrous DMF, add sodium bicarbonate and a catalytic amount of sodium iodide.

  • Add benzyl chloride dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 40°C and stir for 20-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can then be purified using column chromatography or recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography[6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Concentrate the crude product onto a small amount of silica gel. This "dry loading" method typically results in better separation.[6]

  • Carefully add the dry-loaded sample to the top of the prepared column.

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to effectively separate the desired product from byproducts and starting material.[6]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylation of Hydroxybenzaldehydes.

Starting Material Benzylating Agent Base Solvent Temperature Time Yield Reference
3,4-Dihydroxybenzaldehyde Benzyl chloride NaHCO₃ (+ NaI) DMF 40°C 20 h 71% [3]
4-Hydroxybenzaldehyde 4-Nitrobenzyl bromide K₂CO₃ DMF 100°C 3 h 74% [4]

| 2,4-Dihydroxybenzaldehyde | Benzyl bromide | K₂CO₃ | Acetone | Room Temp. | 3 days | N/A |[5] |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reactivity of the benzylating agent. 2. Base is too weak or not fully dissolved. 3. Reaction temperature is too low.1. Use benzyl bromide or add catalytic NaI if using benzyl chloride. 2. Switch to a stronger base like K₂CO₃ or use a solvent (e.g., DMF) that improves solubility. 3. Increase temperature moderately (e.g., to 40-60°C) while monitoring for byproduct formation.
High Amount of Dibenzylated Byproduct 1. Excess benzylating agent used. 2. Reaction time is too long. 3. Reaction temperature is too high.1. Use precisely 1.0 equivalent of the benzylating agent. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 3. Lower the reaction temperature.
High Amount of Unreacted Starting Material 1. Insufficient amount of base. 2. Poor quality or inactive benzylating agent. 3. Reaction not run long enough.1. Ensure at least 1.0 equivalent of base is used relative to the starting aldehyde. 2. Use a fresh bottle of benzyl halide. 3. Extend the reaction time and continue monitoring by TLC.
Difficult Purification 1. Products and byproducts have very similar polarities. 2. Oily product that won't crystallize. 3. Persistent non-aldehydic impurities.1. Use a gradient elution in column chromatography, starting with a very low polarity.[6] 2. Attempt purification via column chromatography instead of recrystallization. 3. Use the bisulfite adduct formation method to selectively isolate the aldehyde.[6]

Visualizations

Synthesis Workflow Figure 1: General workflow for the synthesis and purification of this compound. A Reaction Setup (3,4-Dihydroxybenzaldehyde, Base, Solvent) B Addition of Benzylating Agent A->B C Controlled Heating & Stirring (e.g., 40°C, 20h) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Workup (Quench with Water) D->E Reaction Complete F Isolation (Filtration & Drying) E->F G Purification (Column Chromatography or Recrystallization) F->G H Pure 3-(Benzyloxy)-4- hydroxybenzaldehyde G->H Troubleshooting_Logic Figure 2: Decision tree for troubleshooting common issues in the synthesis. Start Analysis Shows Low Yield or Impure Product CheckSM High Starting Material? Start->CheckSM CheckDi High Dibenzylated Byproduct? CheckSM->CheckDi No Sol_SM Increase reaction time/temp Check base stoichiometry Add NaI catalyst CheckSM->Sol_SM Yes PurifyIssue Purification Difficulty? CheckDi->PurifyIssue No Sol_Di Reduce benzylating agent to 1.0 eq Lower reaction temperature Reduce reaction time CheckDi->Sol_Di Yes Sol_Purify Optimize chromatography gradient Attempt recrystallization from different solvents Consider bisulfite adduct purification PurifyIssue->Sol_Purify Yes

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Benzyloxy)-4-hydroxybenzaldehyde. The following sections address common issues encountered during key synthetic transformations of this versatile intermediate.

Frequently Asked Questions (FAQs)

Category 1: O-Methylation to produce 4-Benzyloxy-3-methoxybenzaldehyde

Q1: I am getting a low yield during the O-methylation of this compound. What are the common causes and how can I improve it?

A1: Low yields in O-methylation are often due to incomplete deprotonation of the hydroxyl group, side reactions, or inefficient phase transfer of the methoxide or phenoxide ion. Here are some troubleshooting steps:

  • Choice of Base: Ensure a strong enough base is used to fully deprotonate the phenolic hydroxyl group. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent can be more effective.[1]

  • Catalyst Selection: The use of a phase-transfer catalyst (PTC) is crucial for reactions in biphasic systems or when using solid bases like K₂CO₃. PTCs facilitate the transfer of the phenoxide to the organic phase where it can react with the methylating agent. Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) are effective.[2] Polyethylene glycol (PEG) can also be used as a PTC.[3]

  • Methylating Agent: Use a reactive methylating agent. Methyl iodide (CH₃I) is generally more reactive than dimethyl sulfate (DMS), though DMS is less expensive and less hazardous. Dimethyl carbonate (DMC) is a greener alternative but may require higher temperatures.[2][3]

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the phenoxide more nucleophilic.[1]

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can improve the reaction rate, but excessive heat may lead to side products.

Q2: Which phase-transfer catalyst (PTC) should I choose for the O-methylation reaction?

A2: The choice of PTC can significantly impact reaction efficiency. Quaternary ammonium and phosphonium salts are commonly used. The ideal catalyst depends on the specific reaction conditions (solvent, base, temperature). For O-methylation of phenolic compounds, quaternary ammonium salts are very effective.

Catalyst TypeExample(s)Typical Conditions & Remarks
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS)Highly effective with solid bases (K₂CO₃) in solvents like DMF or acetonitrile. TBAHS can also act as an acid catalyst in certain reactions.[1][4]
Polyethylene Glycol (PEG)PEG-800A green and inexpensive PTC option, often used with K₂CO₃ and dimethyl carbonate (DMC) at elevated temperatures (e.g., 140 °C).[3]

Q3: I am observing the formation of impurities during O-methylation. What are they and how can I avoid them?

A3: A common impurity is the product of C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen. Another possibility is the formation of a symmetrical ether from the methylating agent. To minimize these:

  • Use milder reaction conditions.

  • Ensure the complete formation of the phenoxide before adding the methylating agent.

  • For substrates like catechols, heterogeneous catalysts like metal phosphates can offer high selectivity for O-methylation over C-methylation.[5][6]

Category 2: Debenzylation (Hydrogenolysis) to produce 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)

Q1: My debenzylation reaction using Pd/C is very slow or incomplete. How can I optimize this reaction?

A1: The efficiency of catalytic hydrogenolysis can be influenced by the catalyst quality, solvent, hydrogen pressure, and substrate purity.

  • Catalyst Quality: There is significant variability in the efficiency of commercial Pd/C catalysts.[7] Key factors include palladium particle size, distribution on the carbon support, and oxidation state.[7] If one batch of Pd/C is ineffective, trying a catalyst from a different supplier can solve the problem.

  • Catalyst Combination: A 1:1 mixture of Palladium on Carbon (Pd/C) and Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) can be significantly more effective than either catalyst alone, especially for stubborn benzyl ethers.[8]

  • Solvent: The choice of solvent is critical. Alcohols like methanol and ethanol are generally excellent choices for hydrogenolysis.[4]

  • Hydrogen Source: While a hydrogen balloon is often sufficient, for difficult substrates, increasing the hydrogen pressure (e.g., using a Parr shaker) can dramatically increase the reaction rate.

  • Catalyst Poisoning: Ensure your starting material and solvent are free from impurities that can poison the catalyst, such as sulfur or nitrogen compounds.

Q2: I am observing saturation of the aromatic ring as a side product during debenzylation. How can I prevent this?

A2: Saturation of the aromatic ring is a known side reaction in hydrogenolysis. To improve selectivity for O-debenzylation:

  • Catalyst Choice: Palladium is generally preferred over platinum or ruthenium due to its lower propensity to saturate aromatic rings.[9]

  • Catalyst Pre-treatment: A "catalyst tuning" strategy, where the catalyst is pre-treated in a specific solvent mixture (e.g., DMF/water), can suppress unwanted hydrogenation of the aromatic rings.[9]

  • Heterogeneous Catalysts: Sol-gel entrapped Pd(0) catalysts like SiliaCat Pd(0) have been reported to be highly selective for O- and N-debenzylation under mild conditions (room temperature, 1 atm H₂), minimizing side reactions.[4]

Q3: How do different palladium catalysts compare for the debenzylation of benzyl ethers?

A3: The following table summarizes the performance of common palladium catalysts for hydrogenolysis.

CatalystKey Features & PerformanceTypical Conditions
5-10% Pd/C The most common and versatile catalyst. Efficiency can vary between suppliers.[7]H₂ (1 atm to high pressure), MeOH or EtOH, Room Temperature.
20% Pd(OH)₂/C Pearlman's catalyst. Often more active and less prone to causing ring saturation than Pd/C.H₂ (1 atm to high pressure), MeOH or EtOH, Room Temperature.
Pd/C + Pd(OH)₂/C (1:1) Reported to be significantly more efficient than either catalyst alone, especially for hindered or deactivated substrates. Can reduce reaction times by half.[8]H₂ (1 atm to high pressure), MeOH or EtOH, Room Temperature.
SiliaCat Pd(0) A highly selective, reusable heterogeneous catalyst. Good for mild reaction conditions and minimizing side reactions.[4]H₂ (1 atm), MeOH, Room Temperature.

Experimental Protocols

Protocol 1: O-Methylation using a Phase-Transfer Catalyst

This protocol describes the methylation of the 4-hydroxy group of this compound to yield 4-Benzyloxy-3-methoxybenzaldehyde.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq) and TBAB (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 40 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Benzyloxy-3-methoxybenzaldehyde.

Protocol 2: Debenzylation using a Mixed Palladium Catalyst System

This protocol details the removal of the benzyl protecting group via catalytic hydrogenolysis.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Palladium Hydroxide on Carbon (20% Pd(OH)₂/C)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂) supply (balloon or cylinder)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a suitable flask.

  • Carefully add 10% Pd/C (e.g., 5 mol% Pd) and 20% Pd(OH)₂/C (e.g., 5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,4-dihydroxybenzaldehyde.

  • The product can be further purified by recrystallization if necessary.

Visualizations

O_Methylation_Catalyst_Selection start Start: O-Methylation of This compound condition Reaction Conditions? start->condition ptc Phase-Transfer Catalysis (PTC) condition->ptc Liquid/Solid Biphasic (e.g., K2CO3) hetero Heterogeneous Catalysis condition->hetero Vapor Phase Industrial Scale ptc_choice Select PTC: - Quaternary Ammonium Salt (TBAB) - Polyethylene Glycol (PEG) ptc->ptc_choice hetero_choice Select Catalyst: - Metal Phosphates - Metal Oxides (Vapor Phase) hetero->hetero_choice end Product: 4-Benzyloxy-3-methoxybenzaldehyde ptc_choice->end hetero_choice->end

Caption: Logical workflow for O-methylation catalyst selection.

Debenzylation_Troubleshooting start Problem: Slow or Incomplete Debenzylation check_catalyst Check Catalyst Quality start->check_catalyst try_new Try Pd/C from Different Supplier check_catalyst->try_new Yes use_mixed Use Mixed Catalyst: Pd/C + Pd(OH)2/C (1:1) check_catalyst->use_mixed No check_conditions Review Conditions try_new->check_conditions use_mixed->check_conditions optimize_solvent Optimize Solvent (e.g., MeOH, EtOH) check_conditions->optimize_solvent Solvent? increase_pressure Increase H2 Pressure check_conditions->increase_pressure Pressure? check_purity Check Substrate Purity (Catalyst Poisons?) check_conditions->check_purity Purity? success Reaction Successful optimize_solvent->success increase_pressure->success check_purity->success

Caption: Troubleshooting workflow for debenzylation reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated synthesis methods for 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the experimental protocols and quantitative data to support an objective evaluation of the primary synthesis route.

Method 1: Selective Benzylation of 3,4-Dihydroxybenzaldehyde

The most prominently documented and effective method for the synthesis of this compound is the regioselective benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This method leverages the differential acidity of the two hydroxyl groups, allowing for selective protection of the 4-hydroxyl group.

Experimental Data
ParameterValueReference
Starting Material 3,4-Dihydroxybenzaldehyde[1]
Reagents Benzyl chloride, Sodium bicarbonate, Sodium iodide[1]
Solvent Dimethylformamide (DMF)[1]
Reaction Temperature 40°C[1]
Reaction Time 24 hours[1]
Yield 70%[1]
Purity Not explicitly stated, but implied to be high after workup[1]
Experimental Protocol

To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in 5 mL of DMF, sodium bicarbonate (~1.5 mmol), benzyl chloride (~2.0 mmol), and sodium iodide (~0.3 mmol) are added. The resulting mixture is stirred at 40°C for 24 hours. Following the reaction, 10 mL of 10% aqueous HCl is added, and the solution is extracted with ethyl acetate (3 x 10 mL). The combined organic fractions are then washed with brine (10 mL), dried over anhydrous MgSO₄, and the solvent is evaporated under vacuum to yield the product.[1]

Logical Workflow for Selective Benzylation

cluster_start Starting Materials 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Reaction Mixture Reaction Mixture 3,4-Dihydroxybenzaldehyde->Reaction Mixture Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction Mixture Sodium Bicarbonate Sodium Bicarbonate Sodium Bicarbonate->Reaction Mixture Sodium Iodide Sodium Iodide Sodium Iodide->Reaction Mixture DMF DMF DMF->Reaction Mixture Reaction Conditions Stir at 40°C for 24 hours Reaction Mixture->Reaction Conditions Workup Workup Reaction Conditions->Workup Product 3-(Benzyloxy)-4- hydroxybenzaldehyde Workup->Product

Caption: Workflow of the selective benzylation method.

Alternative Synthesis Routes

While selective benzylation of 3,4-dihydroxybenzaldehyde is the most well-established method, other synthetic strategies have been proposed, though with less detailed experimental validation in the available literature.

Method 2: Vilsmeier-Haack Reaction

Signaling Pathway for the Vilsmeier-Haack Reaction

DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Iminium Salt Iminium Salt Vilsmeier Reagent->Iminium Salt Electron-rich Arene Electron-rich Arene Electron-rich Arene->Iminium Salt Hydrolysis Hydrolysis Iminium Salt->Hydrolysis Aryl Aldehyde Aryl Aldehyde Hydrolysis->Aryl Aldehyde

Caption: General pathway of the Vilsmeier-Haack reaction.

Method 3: Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[4] One source suggests a synthesis route for this compound involving a Wittig reaction with phenylmagnesium bromide and 3-benzyloxybenzoic acid.[5] However, this proposed pathway is inconsistent with the typical mechanism of a Wittig reaction, which forms a carbon-carbon double bond. A more conventional, though not experimentally detailed, Wittig-based approach would be less direct for the synthesis of an aldehyde. Due to the lack of a clear and mechanistically sound protocol, this method is considered less viable based on current literature.

Conclusion

Based on the available experimental data, the selective benzylation of 3,4-dihydroxybenzaldehyde is the most reliable and highest-yielding method for the synthesis of this compound. It offers a straightforward procedure with readily available starting materials. While other methods like the Vilsmeier-Haack reaction present theoretically possible routes, they lack the specific, validated experimental protocols necessary for a direct comparison. For researchers and professionals in drug development requiring a dependable synthesis, the selective benzylation method is the recommended approach.

References

A Comparative Analysis of 3-(Benzyloxy)-4-hydroxybenzaldehyde and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-(Benzyloxy)-4-hydroxybenzaldehyde and its synthetic analogs, focusing on their role as selective enzyme inhibitors. The document summarizes key performance data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in medicinal chemistry.

Introduction

This compound is a phenolic aldehyde derivative that serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its scaffold is a key building block for compounds with potential therapeutic properties, particularly in the development of drugs targeting cancer and neurodegenerative diseases.[1] Recent research has highlighted the potential of its analogs as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with poor treatment outcomes.[2][3] This guide focuses on a comparative study of benzyloxybenzaldehyde derivatives designed for this purpose.

Synthesis of Analogs

The synthesis of this compound and its analogs typically involves the protection of a hydroxyl group on a benzaldehyde precursor, followed by further modification.[1] Key synthetic strategies include O-alkylation and esterification to generate a library of derivatives for biological screening.[4]

A general workflow for the synthesis of benzyloxybenzaldehyde derivatives is illustrated below. This process involves reacting a substituted hydroxybenzaldehyde with a benzyl halide (O-alkylation) or an acyl halide (esterification) to produce the desired analogs.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Start1 Substituted Hydroxybenzaldehyde Reaction O-Alkylation or Esterification Start1->Reaction Start2 Benzyl Halide or Acyl Halide Start2->Reaction Product Benzyloxybenzaldehyde Analog Library Reaction->Product

Caption: General synthesis workflow for benzyloxybenzaldehyde analogs.

Comparative Performance: ALDH1A3 Inhibition

A study by M. Al-Majdoub et al. investigated a series of benzyloxybenzaldehyde derivatives for their ability to selectively inhibit ALDH1A3 over other isoforms like ALDH1A1 and ALDH3A1.[3] The inhibitory activity, measured as IC50 values, highlights the potential of this chemical scaffold. Two compounds, ABMM-15 and ABMM-16 , emerged as the most potent and selective inhibitors for ALDH1A3.[3]

The quantitative data from this study are summarized in the table below.

Compound IDScaffoldIC50 ALDH1A1 (µM)IC50 ALDH1A3 (µM)IC50 ALDH3A1 (µM)Selectivity for ALDH1A3
ABMM-15 Benzyloxybenzaldehyde> 1000.23> 100High
ABMM-16 Benzyloxybenzaldehyde> 1001.29> 100High
ABMM-6 Benzyloxybenzaldehyde> 10014.0> 100Moderate
ABMM-24 Benzyloxybenzaldehyde> 10013.7> 100Moderate
ABMM-32 Benzyloxybenzaldehyde> 10013.0> 100Moderate

Data sourced from Molecules 2021, 26(19), 5770.[3]

The results indicate that the benzyloxybenzaldehyde scaffold is a promising starting point for developing selective ALDH1A3 inhibitors.[2][3] Notably, compounds ABMM-15 and ABMM-16 showed no significant cytotoxicity in A549 (ALDH-positive) and H1299 (ALDH-negative) cell lines, suggesting a favorable safety profile.[3]

Experimental Protocols

The following is a detailed methodology for the aldehyde dehydrogenase (ALDH) inhibition assay used to generate the data above.

ALDH Inhibition Assay Protocol

  • Enzyme Preparation: Recombinant human ALDH1A1, ALDH1A3, and ALDH3A1 enzymes are expressed and purified.

  • Reaction Mixture: The assay is conducted in a total volume of 200 µL in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, and 0.005% BSA.

  • Inhibitor Addition: Test compounds (analogs) are dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration in the assay is kept below 1%.

  • Incubation: The enzyme is pre-incubated with the test compound for 10 minutes at room temperature to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (e.g., benzaldehyde for ALDH1A1/ALDH3A1, retinaldehyde for ALDH1A3) and the cofactor NAD(P)+.

  • Measurement: The rate of NAD(P)H production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A Prepare Reaction Mix (Buffer, Enzyme) B Add Test Compound (Analog in DMSO) A->B C Pre-incubate (10 min at RT) B->C D Initiate Reaction (Add Substrate + NAD(P)+) C->D E Monitor Absorbance (340 nm) D->E F Calculate IC50 Values E->F

Caption: Experimental workflow for the ALDH enzyme inhibition assay.

Broader Biological Activity: Signaling Pathway Modulation

Analogs of the core structure, specifically 3-hydroxybenzaldehyde (3-HBA) and 4-hydroxybenzaldehyde (4-HBA), have been shown to possess other significant biological activities, including antioxidant and neuroprotective effects.[5][6] Research indicates that these compounds can protect mouse astrocytes from apoptosis induced by parasitic excretory/secretory products.[5][7]

This protective effect is mediated, in part, through the activation of the Sonic hedgehog (Shh) signaling pathway.[7] The activation of this pathway by 3-HBA and 4-HBA leads to the upregulation of downstream targets that inhibit apoptosis-related molecules.[5][7]

cluster_pathway Shh Signaling Pathway Activation HBA 3-HBA / 4-HBA Shh Shh Expression (Upregulated) HBA->Shh induces Ptch Patched (Ptch) Receptor Shh->Ptch binds Smo Smoothened (Smo) (Activated) Shh->Smo relieves inhibition Ptch->Smo inhibits Gli Gli Transcription Factor (Activated) Smo->Gli Target Target Gene Expression Gli->Target Apoptosis Apoptosis (Inhibited) Target->Apoptosis leads to

Caption: Activation of the Shh signaling pathway by HBA analogs.

Conclusion

The this compound scaffold represents a highly promising platform for the development of targeted therapeutics. Analogs have demonstrated potent and selective inhibition of the cancer-related enzyme ALDH1A3, with compounds like ABMM-15 showing sub-micromolar efficacy and a good preliminary safety profile.[3] Furthermore, related structures such as 3-HBA and 4-HBA exhibit protective biological activities through the modulation of critical signaling pathways like Shh.[7] This guide provides the foundational data and protocols to encourage further exploration of this versatile class of compounds in drug discovery and development.

References

A Spectroscopic Comparison of 3-(Benzyloxy)-4-hydroxybenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-(Benzyloxy)-4-hydroxybenzaldehyde and its related derivatives. The objective is to offer a comprehensive analysis of their spectral properties, supported by experimental data, to aid in the identification, characterization, and development of new chemical entities.

Introduction

This compound and its analogues are important intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of their spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of the UV-Vis, IR, NMR, and Mass Spectrometry data for this compound, its isomer 4-(Benzyloxy)-3-hydroxybenzaldehyde, and their methoxy-substituted counterparts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAldehyde-HAromatic-H (Benzaldehyde Ring)Aromatic-H (Benzyl Ring)OCH₂OCH₃
This compound ~9.8~7.4 (d), ~7.3 (s), ~6.9 (d)~7.5-7.3 (m)~5.1-
4-(Benzyloxy)-3-hydroxybenzaldehyde ~9.8~7.4 (d), ~7.3 (s), ~7.0 (d)~7.5-7.3 (m)~5.2-
3-(Benzyloxy)-4-methoxybenzaldehyde 9.857.49 (dd), 7.42 (d), 7.04 (d)7.45-7.30 (m)5.203.94
4-(Benzyloxy)-3-methoxybenzaldehyde 9.847.45 (dd), 7.41 (d), 7.09 (d)7.48-7.30 (m)5.173.91

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundC=OAromatic-C (Benzaldehyde Ring)Aromatic-C (Benzyl Ring)OCH₂OCH₃
This compound ~191~150, ~146, ~130, ~127, ~115, ~114~136, ~128, ~128, ~127~71-
4-(Benzyloxy)-3-hydroxybenzaldehyde ~191~151, ~147, ~131, ~125, ~114, ~112~136, ~128, ~128, ~127~70-
3-(Benzyloxy)-4-methoxybenzaldehyde 190.8154.5, 149.3, 130.4, 127.2, 112.1, 111.3136.6, 128.6, 128.1, 127.370.856.1
4-(Benzyloxy)-3-methoxybenzaldehyde 191.1153.2, 150.1, 130.0, 126.5, 113.8, 110.9136.9, 128.6, 127.9, 127.470.155.9

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
Compoundν(O-H)ν(C-H) aromaticν(C=O)ν(C=C) aromaticν(C-O)
This compound ~3300-3100 (broad)~3100-3000~1680~1600, ~1510~1270, ~1130
4-(Benzyloxy)-3-hydroxybenzaldehyde ~3400-3200 (broad)~3100-3000~1685~1590, ~1515~1280, ~1140
3-(Benzyloxy)-4-methoxybenzaldehyde -3064, 303316781585, 15111265, 1136
4-(Benzyloxy)-3-methoxybenzaldehyde -3065, 303416811587, 15091269, 1138
Table 4: UV-Vis and Mass Spectrometric Data
Compoundλmax (nm) in EtOHMolecular Ion (m/z)
This compound ~232, ~280, ~315228.0786 [M]⁺
4-(Benzyloxy)-3-hydroxybenzaldehyde ~230, ~275, ~310228.0786 [M]⁺
3-(Benzyloxy)-4-methoxybenzaldehyde 231, 278, 316242.0943 [M]⁺
4-(Benzyloxy)-3-methoxybenzaldehyde 230, 274, 312242.0943 [M]⁺

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ir IR Spectroscopy sample_prep->ir nmr NMR Spectroscopy (¹H & ¹³C) sample_prep->nmr ms Mass Spectrometry sample_prep->ms spectral_data Collection of Spectral Data uv_vis->spectral_data ir->spectral_data nmr->spectral_data ms->spectral_data comparison Comparative Analysis spectral_data->comparison structure Structural Elucidation & Characterization comparison->structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of benzaldehyde derivatives.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples (5-10 mg for ¹H, 20-50 mg for ¹³C) were dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the 4000-400 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) to a concentration of approximately 10⁻⁵ M. Spectra were recorded in a 1 cm quartz cuvette from 200 to 400 nm.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. The data are reported as mass-to-charge ratio (m/z).

Conclusion

This guide provides a comparative overview of the key spectroscopic features of this compound and its selected derivatives. The tabulated data and general experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science for the rapid and accurate characterization of these important chemical compounds.

A Comparative Guide to the Biological Activities of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various benzaldehyde derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative measures to facilitate objective comparison. Detailed methodologies for key experiments are also provided to assist in the replication and further investigation of these findings.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of selected benzaldehyde derivatives.

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

The antimicrobial efficacy of benzaldehyde and its derivatives is often attributed to their ability to disrupt microbial cell membranes.[1] The nature and position of substituents on the benzene ring significantly influence their activity.[1]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
2,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 900281[1]
2,3,4-TrimethoxybenzaldehydeCandida albicans ATCC 900281[1]
3,4,5-TrimethoxybenzaldehydeCandida albicans ATCC 900281[1]
2,4,6-TrimethoxybenzaldehydeCandida albicans ATCC 900280.25[1]
3,4,5-TrimethoxybenzaldehydeEscherichia coli1 (21 mm zone of inhibition)[1]
Table 2: Antioxidant Activity of Benzaldehyde Thiosemicarbazone Derivatives

The antioxidant activity of benzaldehyde derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose.

CompoundSubstituentDPPH Radical Scavenging Activity (%)Reference
4h4-OHGood[2]
4k3-OMe-4-OHVery Good[2]
4l3-OEt-4-OHVery Good[2]
4m4-NMe₂Very Good[2]
Table 3: Anticancer Activity of Benzyloxybenzaldehyde Derivatives

Several benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity, with some compounds inducing apoptosis and cell cycle arrest in cancer cell lines.[3] The inhibitory concentration 50 (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%.

CompoundCell LineIC50 (µM)Reference
ABMM-15 (4-((4-Chlorobenzyl)oxy)benzaldehyde)ALDH1A3 inhibition0.23[4]
ABMM-16 (4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde)ALDH1A3 inhibition1.29[4]
ABMM-6H129914.0[4]
ABMM-24H129913.7[4]
ABMM-32H129913.0[4]
29 (2-[(3-methoxybenzyl)oxy]benzaldehyde)HL-60Potent at 1-10 µM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[5]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a specified turbidity, corresponding to a known concentration of microorganisms (e.g., 10^8 CFU/mL).[5]

  • Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions of the stock solutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is adjusted so that the initial absorbance at 517 nm is approximately 1.0.

  • Preparation of Test Samples: Solutions of the benzaldehyde derivatives are prepared at various concentrations in the same solvent as the DPPH solution.

  • Reaction: A small volume of each test sample solution is added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[2]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C.[1]

  • Formazan Solubilization: During the incubation, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of benzaldehyde derivatives.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Inoculum inoculation Inoculation prep_inoculum->inoculation prep_compounds Prepare Test Compounds prep_compounds->inoculation incubation Incubation inoculation->incubation read_mic Read MIC incubation->read_mic signaling_pathway_anticancer benzaldehyde Benzaldehyde fourteen_three_three 14-3-3ζ benzaldehyde->fourteen_three_three inhibits interaction client_proteins Client Proteins (e.g., mTOR, cRaf, STAT3) fourteen_three_three->client_proteins binds to cancer_effects Inhibition of: - Cell Proliferation - Metastasis - Treatment Resistance downstream_pathways Downstream Pathways (PI3K/AKT/mTOR, ERK) client_proteins->downstream_pathways activates downstream_pathways->cancer_effects promotes structure_activity_relationship cluster_sar Structure-Activity Relationship (SAR) Logic parent Benzaldehyde Scaffold substituent Substituent Group (e.g., -OH, -OCH3, Halogen) parent->substituent modification of activity Biological Activity (Antimicrobial/Antioxidant) substituent->activity influences conclusion Activity is Modulated activity->conclusion

References

alternative reagents to 3-(Benzyloxy)-4-hydroxybenzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternative Reagents for the Synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde Analogs

For researchers and professionals in drug development and chemical synthesis, the selective protection of hydroxyl groups is a cornerstone of multi-step synthetic strategies. The compound this compound serves as a valuable intermediate, where the benzyl group acts as a protecting group for the 3-position hydroxyl of 3,4-dihydroxybenzaldehyde. This guide provides a comparative analysis of alternative reagents for the protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, offering a selection of ortho- and para-substituted benzyl ethers and other alkyl ethers. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, with detailed protocols to assist in the selection of the most suitable reagent for a given synthetic pathway.

Comparative Performance of Alternative Protecting Groups

The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been achieved with various protecting groups, offering a range of options for chemists. The choice of protecting group can be critical, influencing not only the yield of the protection step but also the conditions required for its eventual removal. Below is a summary of the performance of several alternative protecting groups in the regioselective O-alkylation of 3,4-dihydroxybenzaldehyde.

Protecting GroupAlkylating ReagentYield (%)Melting Point (°C)
BenzylBenzyl chloride71118-120
p-Methoxybenzylp-Methoxybenzyl chloride75125-127
o-Nitrobenzylo-Nitrobenzyl bromide67147-149
2,6-Dichlorobenzyl2,6-Dichlorobenzyl bromide69125-126
3,4-Dichlorobenzyl3,4-Dichlorobenzyl chloride68153 (decomposed)
AllylAllyl bromide7255-56
PropargylPropargyl bromide6977-78

Data sourced from Plourde, G. L.; et al. Molecules 2002, 7, 697-702.[1][2]

Experimental Protocols

The following protocols are based on the successful regioselective protection of 3,4-dihydroxybenzaldehyde.

General Procedure for the Selective Protection of 3,4-Dihydroxybenzaldehyde

To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL) is added sodium bicarbonate (~1.5 mmol), the alkyl halide (~2.0 mmol), and sodium iodide (~0.3 mmol).[1] The resulting mixture is stirred at 40°C for 24 hours.[1] After cooling, 10% aqueous HCl (10 mL) is added, and the solution is extracted with ethyl acetate (3 x 10 mL).[1] The combined organic fractions are washed with brine (10 mL), dried over anhydrous MgSO₄, and the solvent is evaporated in vacuo to give a brown liquid.[1] The crude product is then purified by column chromatography on silica gel.[1]

Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

Following the general procedure, 137 mg of 3,4-dihydroxybenzaldehyde is reacted with benzyl chloride to yield 160 mg (71%) of 4-benzyloxy-3-hydroxybenzaldehyde after chromatography (20% EtOAc/hexanes).[1] The product is a colorless solid with a melting point of 118-120°C.[1]

Visualization of the Synthetic Workflow

The regioselective protection of 3,4-dihydroxybenzaldehyde follows a straightforward synthetic workflow. The diagram below illustrates the key steps from the starting material to the purified product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Reaction_Vessel Stir at 40°C for 24h 3,4-Dihydroxybenzaldehyde->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., Benzyl Chloride) Alkyl_Halide->Reaction_Vessel Reagents NaHCO3, NaI, DMF Reagents->Reaction_Vessel Quench Add 10% HCl Reaction_Vessel->Quench Cool Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Dry & Evaporate Product 4-Alkoxy-3-hydroxybenzaldehyde Purification->Product

References

A Comparative Guide to the Synthetic Efficiency of 3-(Benzyloxy)-4-hydroxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. The efficiency of these routes, measured by factors such as overall yield, reaction time, and the complexity of the procedure, is a critical consideration for laboratory-scale synthesis and process development. This guide provides an objective comparison of two primary synthetic pathways to this target molecule, supported by experimental data and detailed protocols.

Data Presentation

The following table summarizes the quantitative data for two distinct synthetic routes to this compound, providing a clear comparison of their efficiencies.

ParameterRoute 1: Regioselective BenzylationRoute 2: Benzylation and Demethylation
Starting Material 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)
Key Reagents Benzyl bromide, Base (e.g., NaHCO₃, K₂CO₃), NaI1. Benzyl bromide, K₂CO₃2. Demethylating agent (e.g., BBr₃, 3-mercaptopropionic acid)
Solvent(s) DMF, Acetone1. Acetone2. Dichloromethane
Reaction Temperature 40°C1. Reflux (Acetone)2. Varies with demethylating agent
Reaction Time ~24 hours1. Several hours2. Varies (can be several hours to overnight)
Reported Yield ~70% (for the isomeric product)~65-74% (estimated overall)
Number of Steps 12
Key Challenges Achieving high regioselectivity for the 3-hydroxyl group.Additional demethylation step can lower overall yield and requires harsh reagents.

Experimental Protocols

Route 1: Regioselective Benzylation of 3,4-Dihydroxybenzaldehyde

This route aims for the direct and selective benzylation of the hydroxyl group at the 3-position of 3,4-dihydroxybenzaldehyde. Achieving high regioselectivity can be challenging due to the similar reactivity of the two hydroxyl groups. The choice of base and reaction conditions is crucial in influencing which hydroxyl group is preferentially deprotonated and subsequently benzylated.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add a suitable base (e.g., potassium carbonate, 1.5 eq.), benzyl bromide (1.1 eq.), and a catalytic amount of sodium iodide. The choice of a milder base like sodium bicarbonate at a controlled temperature may influence the regioselectivity.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired this compound. A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde reported a 71% yield of the isomeric product, 4-(benzyloxy)-3-hydroxybenzaldehyde, using sodium bicarbonate as the base in DMF at 40°C for 20 hours[1]. Achieving high yields for the 3-benzyloxy isomer may require careful optimization of the base and reaction conditions.

Route 2: Benzylation of Isovanillin followed by Demethylation

This two-step approach first involves the benzylation of the more accessible hydroxyl group of isovanillin, followed by the demethylation of the methoxy group to yield the final product.

Methodology:

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve isovanillin (1.0 eq.) and potassium carbonate (2.0 eq.) in acetone.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed, as indicated by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography. This benzylation step is reported to proceed in excellent yields of 86-98%[2].

Step 2: Demethylation of 3-(Benzyloxy)-4-methoxybenzaldehyde

  • Reaction Setup: Dissolve the 3-(benzyloxy)-4-methoxybenzaldehyde from the previous step in a suitable dry solvent such as dichloromethane under an inert atmosphere.

  • Addition of Demethylating Agent: Cool the solution in an ice bath and slowly add a demethylating agent such as boron tribromide (BBr₃) or a milder reagent like 3-mercaptopropionic acid.

  • Reaction: Allow the reaction to proceed at low temperature or room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it to obtain the crude product. Purify by column chromatography to yield this compound. The yield for this step can vary significantly depending on the chosen demethylating agent, with reported yields for similar demethylations around 76%[2].

Mandatory Visualization

G Comparison of Synthetic Routes to this compound cluster_0 Route 1: Regioselective Benzylation cluster_1 Route 2: Benzylation and Demethylation start1 3,4-Dihydroxybenzaldehyde proc1 Williamson Ether Synthesis (Benzyl Bromide, Base, NaI, DMF, 40°C, 24h) start1->proc1 prod1 This compound (Yield: ~70% for isomer) proc1->prod1 start2 Isovanillin proc2a Williamson Ether Synthesis (Benzyl Bromide, K2CO3, Acetone, Reflux) start2->proc2a inter2 3-(Benzyloxy)-4-methoxybenzaldehyde (Yield: 86-98%) proc2a->inter2 proc2b Demethylation (e.g., 3-mercaptopropionic acid) inter2->proc2b prod2 This compound (Overall Yield: ~65-74%) proc2b->prod2

References

A Comparative Guide to Analytical Validation for Purity Assessment of 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-(Benzyloxy)-4-hydroxybenzaldehyde is of paramount importance. The purity of this aromatic aldehyde directly influences the yield and impurity profile of subsequent synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and representative data to support methodological selection.

Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis (such as isomers or related benzaldehyde derivatives), or degradation products. Therefore, robust and validated analytical methods are crucial for accurate quantification of purity and identification of any contaminants.

Comparison of Key Analytical Methods

The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful and commonly employed methods for purity assessment of aromatic aldehydes.[1] Simpler techniques like Titrimetry and UV-Visible Spectroscopy can also be utilized for a preliminary or less stringent purity evaluation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)TitrimetryUV-Visible Spectroscopy
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in the gas phase followed by detection.[2]Quantitative chemical reaction with a standardized solution (titrant).Measurement of the absorption of light in the ultraviolet-visible region by the analyte.
Applicability Excellent for the analysis of non-volatile and thermally labile compounds. Ideal for separating closely related isomers and impurities.Suitable for volatile and thermally stable compounds. Often coupled with mass spectrometry (MS) for impurity identification.Applicable for the quantification of the aldehyde functional group through specific reactions (e.g., oximation).Primarily used for quantitative analysis of the pure substance in a known solvent, assuming no interfering chromophores from impurities.
Resolution High resolution, enabling the separation of complex mixtures and isomeric impurities.[3]Excellent separation efficiency for volatile compounds.Not a separation technique; it provides a total measure of the reactive functional group.Low resolution; overlapping spectra from impurities can interfere with accurate quantification.
Sensitivity High sensitivity, particularly with UV detection, allowing for the quantification of trace impurities.[4]Very high sensitivity, especially with a flame ionization detector (FID) or mass spectrometer (MS).[2]Moderate sensitivity, dependent on the stoichiometry of the reaction and the endpoint detection method.Moderate sensitivity.
Quantitative Accuracy High accuracy and precision when properly validated.High accuracy and precision for volatile analytes.Can be highly accurate if the reaction is specific and stoichiometric.Accuracy is highly dependent on the purity of the reference standard and the absence of interfering substances.
Sample Throughput Moderate; typical run times are in the range of 15-30 minutes per sample.Relatively fast analysis times, often less than 15 minutes per sample.Can be rapid for manual titrations, and automated systems can increase throughput.Very high throughput; measurements can be taken in a matter of seconds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for the separation and quantification of this compound and its potential impurities.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of the mobile phase to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample of this compound in the same way as the standard solution to a final concentration of 1 mg/mL in the mobile phase.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC)

This method is suitable for assessing volatile impurities and the overall purity of this compound.

Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh about 25 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent like dichloromethane.

Procedure:

  • Inject a solvent blank to ensure the absence of interfering peaks.

  • Inject the prepared sample solution into the GC system.

  • Identify the peak for this compound based on its retention time.

  • Calculate the purity based on the area percentage of the main peak.

Titrimetry (Oximation Method)

This method quantifies the aldehyde functional group.

Reagents and Materials:

  • 0.5 M Hydroxylamine hydrochloride solution.

  • 0.5 M Sodium hydroxide (standardized).

  • Bromophenol blue indicator.

  • Ethanol.

Procedure:

  • Accurately weigh about 1 gram of this compound into a flask.

  • Dissolve the sample in 50 mL of ethanol.

  • Add 20 mL of 0.5 M hydroxylamine hydrochloride solution.

  • Allow the mixture to stand for 10 minutes.

  • Titrate the liberated hydrochloric acid with standardized 0.5 M sodium hydroxide using bromophenol blue as an indicator until the color changes from yellow to blue-violet.

  • Perform a blank titration under the same conditions.

  • The purity is calculated based on the volume of sodium hydroxide consumed.

UV-Visible Spectroscopy

A simple and rapid method for a preliminary purity check.

Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

Procedure:

  • Prepare a standard solution of high-purity this compound in a suitable UV-transparent solvent (e.g., ethanol) of a known concentration.

  • Record the UV-Vis spectrum from 200 to 400 nm and determine the wavelength of maximum absorbance (λmax).

  • Prepare a sample solution of the test material at the same concentration as the standard.

  • Measure the absorbance of the sample solution at the λmax.

  • The purity can be estimated by comparing the absorbance of the sample to that of the standard. This method assumes that impurities do not absorb at the λmax of the main compound.

Mandatory Visualization

The following diagram illustrates a typical workflow for the analytical validation of a purity assessment method.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Execution cluster_3 Documentation & Implementation A Select Analytical Technique (e.g., HPLC, GC) B Develop Separation Method (Column, Mobile/Gas Phase, Temperature) A->B C Optimize Detection Parameters (Wavelength, Detector Settings) B->C D Define Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) C->D E Specificity / Selectivity (Peak Purity, Resolution) D->E F Linearity & Range (Calibration Curve) E->F G Accuracy (% Recovery) F->G H Precision (Repeatability, Intermediate Precision) G->H I LOD & LOQ (Signal-to-Noise Ratio) H->I J Robustness (Varying Method Parameters) I->J K Validation Report (Summarize Data and Results) J->K L Standard Operating Procedure (SOP) (For Routine Use) K->L

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 3-(Benzyloxy)-4-hydroxybenzaldehyde and its structurally related compounds, including 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), 2,3-dihydroxybenzaldehyde, 2,5-dihydroxybenzaldehyde, and 3-methoxy-4-hydroxybenzaldehyde (vanillin). While direct cytotoxic data for this compound is limited in the current literature, this guide summarizes available experimental data for its close analogs to provide a predictive context for its potential biological activity. The information presented is intended to support further research and drug discovery efforts in the field of oncology.

Quantitative Cytotoxicity Data

The cytotoxic effects of various benzaldehyde derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the IC50 values for several benzaldehyde derivatives, primarily obtained through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
2,3-Dihydroxybenzaldehyde SF-295 (Glioblastoma)1.349.70[1]
OVCAR-8 (Ovarian)1.158.33[1]
HCT-116 (Colon)1.097.89[1]
HL-60 (Leukemia)0.362.61[1]
2,5-Dihydroxybenzaldehyde SF-295 (Glioblastoma)1.5110.93[1]
OVCAR-8 (Ovarian)1.299.34[1]
HCT-116 (Colon)1.178.47[1]
HL-60 (Leukemia)0.423.04[1]
3,4-Dihydroxybenzaldehyde U937 (Human leukemia)-300[2]
(Protocatechuic aldehyde)
Vanillin HeLa (Cervical Cancer)Non-toxic up to 2 mM> 2000[3]
Doxorubicin (Reference Drug) SF-295 (Glioblastoma)0.030.055[1]
OVCAR-8 (Ovarian)0.050.092[1]
HCT-116 (Colon)0.060.11[1]
HL-60 (Leukemia)0.010.018[1]

Note: IC50 values were converted from µg/mL to µM for standardization where necessary, using the respective molecular weights of the compounds.

Experimental Protocols

The majority of the cytotoxicity data presented in this guide was generated using the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).[4]

    • The plates are then incubated overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or its analogs).

    • A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation:

    • The treated plates are incubated for a specified duration, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[1]

  • MTT Addition and Incubation:

    • After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.[5]

    • The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6]

  • Formazan Solubilization:

    • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[1][5]

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[1]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the processes and mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding in 96-well plates B Overnight Incubation (Attachment) A->B C Treatment with Benzaldehyde Derivatives B->C D Incubation (e.g., 48-72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Formation of Formazan Crystals F->G H Solubilization of Formazan (DMSO) G->H I Absorbance Measurement (570 nm) H->I J Data Analysis (IC50 Calculation) I->J

Caption: Workflow of the MTT assay for determining cytotoxicity.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition by Benzaldehydes GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by benzaldehyde derivatives.

Discussion of Signaling Pathways

Several studies suggest that benzaldehyde and its derivatives exert their cytotoxic effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Overactivation of this pathway is a common feature in many types of cancer.[8] Benzaldehyde has been shown to inhibit the PI3K/Akt/mTOR pathway in pancreatic and non-small cell lung cancer cells.[9] This inhibition can lead to a reduction in cancer cell proliferation and survival. Vanillin has also been reported to inhibit PI3K activity.[10]

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[11][12] Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and resistance to therapy. Some benzaldehyde derivatives have been shown to suppress NF-κB activation.[9] For instance, vanillin has been reported to enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death in HeLa cells through the inhibition of NF-κB activation.[3][13] Protocatechuic aldehyde has also been shown to prevent the activation of NF-κB.[14]

Conclusion

References

A Comparative Guide to the Reactivity of 3-(Benzyloxy)-4-hydroxybenzaldehyde and Isovanillin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and organic synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Both 3-(Benzyloxy)-4-hydroxybenzaldehyde and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are valuable substituted benzaldehydes, frequently employed as precursors in the synthesis of complex molecules. This guide provides an objective comparison of their reactivity, supported by theoretical principles and experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to the Contestants

This compound features a benzyl ether at the 3-position and a hydroxyl group at the 4-position. The benzyloxy group serves as a common protecting group for phenols, which can be selectively removed under specific conditions. Its larger steric profile compared to a methoxy group can influence reaction kinetics and regioselectivity.

Isovanillin , a structural isomer of vanillin, possesses a hydroxyl group at the 3-position and a methoxy group at the 4-position. The methyl ether is generally more stable and less prone to cleavage than a benzyl ether. The electronic and steric properties of the methoxy group in isovanillin dictate its reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties can influence solubility, reaction conditions, and purification methods.

PropertyThis compoundIsovanillin
Molecular Formula C₁₄H₁₂O₃[1][2]C₈H₈O₃[3][4]
Molecular Weight 228.24 g/mol [1][2]152.15 g/mol [3][4]
Appearance Off-white to light brown solid[5]Light yellow crystalline powder[3]
Melting Point 120-122 °C[5]113-116 °C[3]
Boiling Point 403.3±30.0 °C at 760 mmHg[6]179 °C at 15 mmHg[3]
Solubility Soluble in chloroform and methanol[5]Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform[7]

Reactivity Comparison: A Deep Dive

The reactivity of the aldehyde functional group is central to the utility of these molecules. Nucleophilic addition, oxidation, and reduction are common transformations. The substituents on the aromatic ring significantly modulate the electrophilicity of the carbonyl carbon.

Electronic and Steric Effects

Both molecules contain electron-donating groups (EDGs) on the aromatic ring. The hydroxyl, benzyloxy, and methoxy groups all donate electron density into the ring through resonance, which in turn reduces the partial positive charge on the carbonyl carbon. This deactivation makes them generally less reactive towards nucleophiles than unsubstituted benzaldehyde.[8][9][10]

The larger size of the benzyloxy group in this compound compared to the methoxy group in isovanillin can introduce steric hindrance, potentially slowing down reactions involving attack at the aldehyde or adjacent positions.[3]

electronic_effects cluster_0 This compound cluster_1 Isovanillin BCHO C(O)H BAR Aromatic Ring BCHO->BAR Reactivity Reactivity BCHO->Reactivity reduced B_OH 4-OH (EDG) B_OH->BAR donates e- B_OBn 3-OBn (EDG) B_OBn->BAR donates e- ICHO C(O)H IAR Aromatic Ring ICHO->IAR ICHO->Reactivity reduced I_OH 3-OH (EDG) I_OH->IAR donates e- I_OMe 4-OMe (EDG) I_OMe->IAR donates e-

Diagram 1: Electronic effects of substituents on aldehyde reactivity.
Nucleophilic Addition Reactions

In nucleophilic addition reactions, the rate is generally retarded by electron-donating substituents.[8] Given the similar electronic nature of the hydroxyl and methoxy/benzyloxy groups, the reactivity of the aldehyde in both compounds is expected to be comparable, with isovanillin potentially being slightly more reactive due to the lesser steric bulk of the methoxy group compared to the benzyloxy group.

Table 2: Predicted Reactivity in Nucleophilic Addition Reactions

ReactionReagentPredicted Relative ReactivityRationale
Wittig Reaction Phosphonium ylideIsovanillin ≥ this compoundBoth are deactivated by EDGs. The larger benzyloxy group may cause minor steric hindrance.
Knoevenagel Condensation Active methylene compoundIsovanillin ≥ this compoundBoth are deactivated by EDGs. Steric hindrance from the benzyloxy group could play a role.
Grignard Reaction Organomagnesium halideIsovanillin ≥ this compoundBoth are deactivated by EDGs. The acidic phenolic proton will be deprotonated, consuming one equivalent of the Grignard reagent.
Oxidation

Both compounds can be oxidized to their corresponding carboxylic acids. The phenolic hydroxyl group makes both molecules susceptible to oxidation.[10] Studies on the enzymatic oxidation of isovanillin show that it is readily converted to isovanillic acid.[11][12] While specific comparative kinetic data for chemical oxidation is scarce, the presence of the benzylic protons in the benzyloxy group of this compound presents an additional potential site for oxidative cleavage under certain conditions.

Reduction

The aldehyde group in both compounds can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reactivity in reduction reactions is generally less sensitive to the electronic effects of ring substituents compared to nucleophilic addition to the carbonyl carbon. Therefore, both compounds are expected to undergo reduction at similar rates under identical conditions.

Ether Cleavage: A Key Point of Differentiation

The most significant difference in reactivity lies in the stability of the ether linkage. The benzyl ether in this compound can be cleaved under relatively mild conditions, most commonly via catalytic hydrogenolysis (e.g., H₂/Pd-C).[13] This method is highly selective and orthogonal to many other functional groups, including methyl ethers.

In contrast, the methyl ether in isovanillin is much more robust and requires harsh conditions for cleavage, such as strong acids like HBr or BBr₃. This stability makes isovanillin a suitable substrate when the methoxy group needs to remain intact throughout a synthetic sequence.

ether_cleavage cluster_B Cleavage of Benzyl Ether cluster_I Cleavage of Methyl Ether Start_B This compound Reagent_H2 H₂, Pd/C Start_B->Reagent_H2 Mild Conditions Start_I Isovanillin Reagent_HBr HBr or BBr₃ Start_I->Reagent_HBr Harsh Conditions Product_B 3,4-Dihydroxybenzaldehyde Reagent_H2->Product_B Product_I 3,4-Dihydroxybenzaldehyde Reagent_HBr->Product_I workflow Start Prepare equimolar solutions of This compound and isovanillin Reaction_Setup Set up parallel reactions under identical conditions (temperature, solvent, stoichiometry) Start->Reaction_Setup Add_Reagent Add the common reagent (e.g., Wittig ylide, oxidizing agent) simultaneously Reaction_Setup->Add_Reagent Monitoring Monitor reaction progress over time (TLC, GC, or LC-MS) Add_Reagent->Monitoring Analysis Analyze aliquots at set time points to determine consumption of starting material and formation of product Monitoring->Analysis Conclusion Compare reaction rates and/or final yields Analysis->Conclusion

References

cost-benefit analysis of different 3-(Benzyloxy)-4-hydroxybenzaldehyde synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of different synthesis protocols for 3-(Benzyloxy)-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. We will delve into a comparative analysis of the most viable synthetic routes, presenting detailed experimental data, cost of materials, and process efficiency to aid in the selection of the most appropriate method for your research and development needs.

Executive Summary

The synthesis of this compound is predominantly achieved through two primary routes: the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) and the Vilsmeier-Haack formylation of 3-benzyloxyphenol. While other formylation reactions like the Duff and Reimer-Tiemann reactions exist, their strong preference for ortho-substitution makes them inefficient for producing the desired para-substituted product.

Our analysis indicates that the selective benzylation of 3,4-dihydroxybenzaldehyde is a well-documented and reliable method, offering moderate to high yields . The Vilsmeier-Haack reaction presents a potentially high-yielding alternative, though specific protocols for this exact target molecule are less commonly reported. The choice between these methods will largely depend on the specific laboratory capabilities, cost considerations of starting materials, and desired scale of production.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the two most promising synthesis protocols. Prices for reagents are estimates based on bulk pricing and may vary depending on the supplier and purity.

Table 1: Cost-Benefit Analysis of Synthesis Protocols

ParameterProtocol 1: Selective BenzylationProtocol 2: Vilsmeier-Haack Formylation
Starting Material 3,4-Dihydroxybenzaldehyde3-Benzyloxyphenol
Key Reagents Benzyl Chloride/Bromide, K₂CO₃/NaHCO₃, DMF/AcetonePOCl₃, DMF
Yield (%) 63 - 71%[1]Estimated ~77% (based on similar substrates)[2]
Reaction Time (h) 4 - 24~6.5
Reaction Temperature (°C) 40 - Reflux0 - Room Temperature
Estimated Reagent Cost/mole of Product ~$150 - $200~$100 - $150 (excluding starting material)
Purification Method Column Chromatography/RecrystallizationColumn Chromatography
Advantages Well-established, reliable yields, readily available starting material.Potentially higher yield, shorter reaction time.
Disadvantages Longer reaction times for some protocols, potential for O-dialkylation.Starting material may be less common, POCl₃ is hazardous.

Table 2: Reagent Cost Comparison

ReagentEstimated Price (per kg/L )
3,4-Dihydroxybenzaldehyde~$80 - $120/kg[3][4][5][6][7]
Benzyl Chloride~$20 - $40/kg[1][8][9][10]
Benzyl Bromide~$90 - $110/kg[11][12][13][14]
Potassium Carbonate~$1.50 - $2.00/kg[15][16][17][18][19]
Sodium Bicarbonate~$0.50 - $1.00/kg[20][21][22][23]
N,N-Dimethylformamide (DMF)~$5 - $10/L[24][25][26][27]
Phosphoryl Chloride (POCl₃)~$8 - $15/kg[28][29][30][31][32]
3-Benzyloxyphenol~$200 - $300/kg (estimated)

Experimental Protocols

Protocol 1: Selective Benzylation of 3,4-Dihydroxybenzaldehyde

This method involves the nucleophilic substitution of the more acidic 4-hydroxyl group of 3,4-dihydroxybenzaldehyde with a benzyl halide.

Method A: Using Potassium Carbonate in Acetone

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.[1]

Method B: Using Sodium Bicarbonate in DMF

  • Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add sodium bicarbonate (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Add benzyl chloride (1.1 eq) to the mixture.

  • Stir the reaction at 40°C for 24 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Protocol 2: Vilsmeier-Haack Formylation of 3-Benzyloxyphenol (Representative Protocol)

This reaction introduces a formyl group onto the electron-rich aromatic ring of 3-benzyloxyphenol. The Vilsmeier reagent is prepared in situ from phosphoryl chloride and DMF.

  • To a cooled (0°C) solution of N,N-Dimethylformamide (DMF) (3.0 eq) in a suitable solvent (e.g., dichloromethane), slowly add phosphoryl chloride (POCl₃) (1.2 eq).

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-benzyloxyphenol (1.0 eq) in the same solvent to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for approximately 6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a cold aqueous solution of sodium acetate or sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[2][33][34]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

Synthesis_Protocols Experimental Workflows for this compound Synthesis cluster_protocol1 Protocol 1: Selective Benzylation cluster_protocol2 Protocol 2: Vilsmeier-Haack Formylation p1_start Start: 3,4-Dihydroxybenzaldehyde, Benzyl Halide, Base, Solvent p1_reaction Reaction: - Stir at specified temperature - Monitor by TLC p1_start->p1_reaction p1_workup Workup: - Filtration (if solid base) - Extraction - Washing & Drying p1_reaction->p1_workup p1_purification Purification: - Column Chromatography or Recrystallization p1_workup->p1_purification p1_product Product: 3-(Benzyloxy)-4- hydroxybenzaldehyde p1_purification->p1_product p2_start Start: 3-Benzyloxyphenol, POCl₃, DMF p2_vilsmeier_formation Vilsmeier Reagent Formation: - React POCl₃ and DMF at 0°C p2_start->p2_vilsmeier_formation p2_formylation Formylation: - Add 3-Benzyloxyphenol - Stir at RT p2_vilsmeier_formation->p2_formylation p2_quench Quenching: - Add to aqueous base p2_formylation->p2_quench p2_workup Workup: - Extraction - Washing & Drying p2_quench->p2_workup p2_purification Purification: - Column Chromatography p2_workup->p2_purification p2_product Product: 3-(Benzyloxy)-4- hydroxybenzaldehyde p2_purification->p2_product Decision_Tree Decision Matrix for Synthesis Protocol Selection start Select Synthesis Protocol for This compound q1 Is the starting material 3,4-dihydroxybenzaldehyde readily available and cost-effective? start->q1 q2 Is a higher yield and shorter reaction time a priority? q1->q2 No protocol1 Protocol 1: Selective Benzylation q1->protocol1 Yes q2->protocol1 No protocol2 Protocol 2: Vilsmeier-Haack Formylation q2->protocol2 Yes consider_alt Consider alternative suppliers or synthesis of the starting material. q2->consider_alt

References

Safety Operating Guide

Proper Disposal of 3-(Benzyloxy)-4-hydroxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal of 3-(Benzyloxy)-4-hydroxybenzaldehyde and its containers requires adherence to hazardous waste protocols. This material must be disposed of at an approved waste disposal plant.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should familiarize themselves with these procedures before handling this compound.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound.[1]

Experimental Protocol: Standard Disposal Procedure

The following protocol outlines the step-by-step process for the safe disposal of this compound. This procedure should be performed in a designated and properly ventilated area, such as a fume hood.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Wear protective clothing.[1]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Disposal Steps:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams.

    • Keep it in its original container if possible, or a clearly labeled, compatible container.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a dry, well-ventilated place.[1]

    • Label the container clearly as "Hazardous Waste: this compound". Include the date of accumulation.

  • Collection of Spills:

    • In case of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into the designated hazardous waste container.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure as recommended by your institution's EHS guidelines.

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Follow your institution's guidelines for the maximum allowable accumulation time.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The waste must be transported to and disposed of at an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste Use a designated, labeled container. B->C D Is this a spill? C->D E Clean Spill & Collect Residue Avoid creating dust. D->E Yes F Seal Container Tightly D->F No E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Disposal at Approved Waste Plant H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Benzyloxy)-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Benzyloxy)-4-hydroxybenzaldehyde

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 50773-56-3) was publicly available at the time of this writing. The following information is synthesized from the SDSs of structurally similar compounds, including other substituted benzaldehydes. This guide should be used for informational purposes only. Researchers, scientists, and drug development professionals must consult the official SDS provided by their chemical supplier and a certified safety professional before handling this compound.

This document provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, safe operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Based on the analysis of analogous compounds, the following PPE is recommended when handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shieldConforming to OSHA's 29 CFR 1910.133 or European Standard EN166[1][2][3][4][5].
Hand Protective gloves (e.g., nitrile rubber)Inspect gloves prior to use. Follow manufacturer's specifications for breakthrough time and permeation.
Body Laboratory coat, long-sleeved clothingWear appropriate protective clothing to prevent skin exposure[1][2][5].
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 143 approved respirator with a particle filter is recommended[6].Conforming to OSHA's 29 CFR 1910.134.
Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation[3][4].

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing[1][2].

  • Avoid breathing dust.

  • Wash hands thoroughly after handling[2][3][4].

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place[1][2][3].

  • Store away from incompatible materials such as strong oxidizing agents and strong bases[1][2].

Emergency Procedures
SituationFirst-Aid Measures
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][3][4].
In case of skin contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing[2][3][4].
If inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[2].
If swallowed Rinse mouth. Call a poison center or doctor if you feel unwell[2][3][4].
Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with national and local regulations[2][3].

  • Do not mix with other waste streams.

  • Contaminated materials, such as gloves and absorbent paper, should be treated as hazardous waste.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation: 1.1. Review the Safety Data Sheet (SDS) provided by the supplier. 1.2. Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. 1.3. Verify that an eyewash station and safety shower are accessible. 1.4. Don all required Personal Protective Equipment (PPE) as specified in the table above.

2. Weighing and Transfer: 2.1. Since this compound is a solid, perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation. 2.2. Use a spatula to carefully transfer the desired amount of the compound from the storage container to a tared weighing vessel. 2.3. Close the storage container tightly immediately after use.

3. Dissolution and Reaction: 3.1. Add the solvent to the vessel containing the compound slowly to avoid splashing. 3.2. If heating is required, use a controlled heating source such as a heating mantle with a stirrer. 3.3. Keep the reaction vessel covered to the extent possible to prevent the release of vapors.

4. Post-Reaction Work-up and Cleanup: 4.1. Quench the reaction safely according to the specific experimental procedure. 4.2. Clean all glassware and equipment that came into contact with the chemical. 4.3. Wipe down the work surface in the fume hood.

5. Waste Disposal: 5.1. Collect all waste, including unused compounds, reaction byproducts, and contaminated materials, in a designated and clearly labeled hazardous waste container. 5.2. Do not pour chemical waste down the drain. 5.3. Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal ReviewSDS Review SDS PrepWorkspace Prepare Workspace ReviewSDS->PrepWorkspace CheckSafetyEquip Check Safety Equipment PrepWorkspace->CheckSafetyEquip DonPPE Don PPE CheckSafetyEquip->DonPPE WeighTransfer Weighing and Transfer (in fume hood) DonPPE->WeighTransfer DissolutionReaction Dissolution and Reaction WeighTransfer->DissolutionReaction WorkupCleanup Work-up and Cleanup DissolutionReaction->WorkupCleanup CollectWaste Collect Waste WorkupCleanup->CollectWaste LabelContainer Label Waste Container CollectWaste->LabelContainer ArrangeDisposal Arrange for Professional Disposal LabelContainer->ArrangeDisposal

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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